molecular formula C9H18N2O4S B1603360 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate CAS No. 516474-08-1

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate

Cat. No.: B1603360
CAS No.: 516474-08-1
M. Wt: 250.32 g/mol
InChI Key: OSCREXKVIJBLHA-UHFFFAOYSA-M
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Description

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is an imidazolium-based ionic liquid recognized for its utility in advanced separation processes and green chemistry applications. Its primary research value lies in its ability to form aqueous two-phase systems (ATPS) when combined with specific inorganic salts like Na₂CO₃, Na₂SO₄, or K₂HPO₄ . These ATPS are effective platforms for the separation, extraction, and purification of sensitive biological compounds, including proteins, enzymes, and antibiotics, offering advantages such as low viscosity, quick phase separation, and high extraction efficiency while maintaining biocompatibility . Furthermore, ionic liquids like this one serve as effective media for the enzymatic saccharification of lignocellulosic biomass, facilitating the breakdown of complex plant structures into fermentable sugars for biofuel production . In the pharmaceutical field, such ionic liquids are investigated as components in drug delivery systems and as alternative solvents for the synthesis of active pharmaceutical ingredients, helping to improve solubility and bioavailability . This combination of properties makes 1-ethyl-2,3-dimethylimidazolium ethyl sulfate a versatile solvent for research in biotechnology, sustainable chemistry, and pharmaceutical engineering.

Properties

IUPAC Name

1-ethyl-2,3-dimethylimidazol-3-ium;ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.C2H6O4S/c1-4-9-6-5-8(3)7(9)2;1-2-6-7(3,4)5/h5-6H,4H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCREXKVIJBLHA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1C)C.CCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583356
Record name 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium ethyl sulfate
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Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516474-08-1
Record name 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium ethyl sulfate
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Record name 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate (CAS No. 516474-08-1)

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Ionic Liquids

Ionic liquids (ILs) represent a fascinating class of materials, defined as salts with melting points below 100°C. Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as "designer solvents" and versatile components in a myriad of applications, from organic synthesis and catalysis to electrochemistry and materials science.[1] This guide focuses on a specific, yet less-common member of the imidazolium family: 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate. While its close isomer, 1-ethyl-3-methylimidazolium ethyl sulfate, has been extensively studied, detailed technical information for the 2,3-dimethyl substituted variant is less prevalent. This guide, therefore, aims to provide a comprehensive overview by combining available data for the target compound with well-established principles and comparative analysis of structurally related imidazolium-based ionic liquids.

Core Identity and Physicochemical Properties

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, identified by the CAS number 516474-08-1 , is an organic salt composed of a 1-ethyl-2,3-dimethylimidazolium cation and an ethyl sulfate anion.[2] The presence of a methyl group at the C2 position of the imidazolium ring distinguishes it from its more common 1,3-disubstituted analogue and can influence its steric and electronic properties.

Table 1: Physicochemical Properties of 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate [3][4][5]

PropertyValueSource(s)
CAS Number 516474-08-1[2]
Molecular Formula C₉H₁₈N₂O₄S[4]
Molecular Weight 250.32 g/mol [2][4]
Appearance Colorless to pale yellow liquid or powder/crystals[4]
Melting Point -19 °C[4]
Density 1.17 g/cm³ (at 25°C)[4]
Boiling Point Decomposes before boiling[4]
Solubility in Water Miscible[4]
Viscosity ~86 cP (at 25°C)[4]
Refractive Index 1.420 (at 25°C)[4]

Synthesis and Characterization: A Mechanistic Approach

Proposed Synthesis Pathway

The synthesis likely commences with the N-alkylation of 1,2-dimethylimidazole. This precursor is crucial as it already contains the methyl groups at the 1 and 2 positions of the imidazole ring. The subsequent ethylation at the N3 position would yield the desired cation.

Synthesis_Pathway cluster_0 Step 1: N-Ethylation cluster_1 Alternative Step 1: Halide Route cluster_2 Step 2: Anion Exchange (if Halide Route is used) 1,2-dimethylimidazole 1,2-Dimethylimidazole Intermediate 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate 1,2-dimethylimidazole->Intermediate Alkylation Diethyl_Sulfate Diethyl Sulfate (C2H5)2SO4 Diethyl_Sulfate->Intermediate 1,2-dimethylimidazole_alt 1,2-Dimethylimidazole Halide_Salt 1-Ethyl-2,3-dimethylimidazolium Halide 1,2-dimethylimidazole_alt->Halide_Salt Alkylation Ethyl_Halide Ethyl Halide (e.g., C2H5Br) Ethyl_Halide->Halide_Salt Halide_Salt_2 1-Ethyl-2,3-dimethylimidazolium Halide Final_Product 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate Halide_Salt_2->Final_Product Metathesis Ag_EtSO4 Silver Ethyl Sulfate (AgC2H5SO4) Ag_EtSO4->Final_Product AgX Silver Halide (Precipitate) Final_Product->AgX

Caption: Proposed synthesis pathways for 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the synthesis of similar ionic liquids and should be adapted and optimized based on laboratory findings.

Materials:

  • 1,2-Dimethylimidazole

  • Diethyl sulfate

  • Anhydrous ethyl acetate

  • Anhydrous hexane

  • Activated charcoal

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dimethylimidazole in anhydrous ethyl acetate.

  • Alkylation: Slowly add an equimolar amount of diethyl sulfate to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-70°C) and stir for several hours until the reaction is complete (monitored by TLC or NMR).

  • Isolation: Upon cooling, the ionic liquid will likely separate as a denser phase. Decant the ethyl acetate supernatant.

  • Purification: Wash the ionic liquid multiple times with anhydrous hexane to remove any unreacted starting materials.

  • Decolorization: Dissolve the crude ionic liquid in a minimal amount of a suitable solvent (e.g., acetone) and treat with activated charcoal to remove colored impurities.

  • Final Drying: Filter off the charcoal and remove the solvent under reduced pressure. Dry the final product under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours to remove any residual volatile impurities and water.

Characterization

Due to the lack of published spectra for this specific compound, the following are expected characteristic signals based on its structure and data from similar imidazolium salts.

  • ¹H NMR: Expected signals would include those for the ethyl group (a quartet and a triplet), the two methyl groups on the imidazolium ring (singlets), and the two protons on the imidazolium ring (singlets or doublets). The chemical shifts would be indicative of the electronic environment of each proton.

  • ¹³C NMR: The spectrum should show distinct peaks for the carbons of the ethyl group, the two methyl groups, and the three carbons of the imidazolium ring.

  • FT-IR: Characteristic vibrational bands would be expected for the C-H stretching of the alkyl chains and the imidazolium ring, the C=N and C=C stretching of the imidazolium ring, and the S=O and S-O stretching of the ethyl sulfate anion.

Applications in Research and Development

While specific applications for 1-ethyl-2,3-dimethylimidazolium ethyl sulfate are not extensively documented, its properties suggest potential utility in areas where imidazolium-based ionic liquids have shown promise.

Catalysis

Imidazolium-based ionic liquids are widely used as catalysts or catalyst supports.[1] The presence of the C2-methyl group in 1-ethyl-2,3-dimethylimidazolium ethyl sulfate, as opposed to an acidic proton in many other imidazolium ILs, makes it unsuitable for reactions that rely on the acidity of the C2-proton. However, it can serve as a non-coordinating, polar solvent for various catalytic reactions, potentially enhancing reaction rates and selectivity. It could also be a precursor for the in-situ generation of N-heterocyclic carbenes (NHCs) under specific conditions, although this would require deprotonation of one of the methyl groups, which is less favorable than deprotonation of the C2-proton.

Catalysis_Application IL 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate Solvent Role: Reaction Medium IL->Solvent Reactants Reactants (A + B) Product Product (C) Reactants->Product Catalytic Reaction Catalyst Transition Metal Catalyst Catalyst->Product Solvent->Reactants Solvates & Stabilizes Solvent->Catalyst Solvates & Stabilizes

Sources

physicochemical properties of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate

Foreword: Navigating the Landscape of Ionic Liquid Characterization

Welcome to this technical guide on 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate ([C₂C₁MIm][EtSO₄]). As researchers and drug development professionals, our ability to innovate hinges on a deep understanding of the materials we work with. Ionic liquids (ILs), with their tunable properties, represent a frontier of chemical science. This guide is structured not as a rigid data sheet, but as a narrative that explores the core physicochemical properties of this specific IL.

It is important to note that while 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is a compound of growing interest, the publicly available, peer-reviewed experimental data is not as extensive as for its close analog, 1-Ethyl-3-methylimidazolium ethyl sulfate ([C₂MIm][EtSO₄]). Therefore, this guide will present the available data for our target compound and, where necessary, draw upon the well-documented properties of its analog to provide a comprehensive and comparative perspective. This approach allows us to infer expected behaviors and understand the subtle yet significant influence of molecular structure—specifically, the methylation at the C2 position of the imidazolium ring.

Molecular Identity and Core Characteristics

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is an ionic liquid composed of a 1-ethyl-2,3-dimethylimidazolium cation and an ethyl sulfate anion. The methylation at the C2 position of the imidazolium ring, a key structural feature, distinguishes it from the more commonly studied 1-ethyl-3-methylimidazolium-based ILs. This substitution can influence properties such as thermal stability and viscosity by altering steric hindrance and intermolecular forces.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Final Product & Purification reactant1 1-Ethyl-2-methylimidazole step1 Step 1: Methylation (Formation of intermediate salt) reactant1->step1 reactant2 Dimethyl Sulfate reactant2->step1 reactant3 Diethyl Sulfate step2 Step 2: Ethylation (Anion Exchange) reactant3->step2 step1->step2 Intermediate: 1-Ethyl-2,3-dimethylimidazolium methyl sulfate product 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate step2->product purification Purification (e.g., washing, drying under vacuum) product->purification

Caption: General synthesis workflow for 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate.

Experimental Protocol: Synthesis

This protocol is a representative procedure and should be performed with appropriate safety measures in a fume hood.

  • Synthesis of the Cationic Intermediate:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-ethyl-2-methylimidazole in a suitable solvent like toluene.

    • Slowly add an equimolar amount of dimethyl sulfate dropwise at room temperature. The reaction is exothermic, so cooling may be necessary to maintain the temperature.

    • After the addition is complete, heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by techniques like NMR).

    • The resulting product, 1-ethyl-2,3-dimethylimidazolium methyl sulfate, will often separate as a dense liquid.

  • Anion Exchange to Ethyl Sulfate:

    • To the intermediate from the previous step, add an equimolar amount of diethyl sulfate.

    • Heat the mixture with stirring. The reaction progress can be monitored to ensure complete anion exchange.

  • Purification:

    • After the reaction, the product is washed multiple times with a non-polar solvent like hexane or diethyl ether to remove unreacted starting materials and byproducts.

    • The final product is then dried under high vacuum at an elevated temperature to remove any residual solvent and moisture.

Core Physicochemical Properties

Density

Density is a fundamental property that influences mass transfer and fluid dynamics. For drug delivery systems, it can affect formulation and phase behavior.

Table 2: Density of 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate and its Analog

Ionic LiquidTemperature (°C)Density (g/cm³)Source(s)
1-Ethyl-2,3-dimethylimidazolium ethyl sulfate 25~1.17[1]
1-Ethyl-3-methylimidazolium ethyl sulfate 251.22[2][3]
401.21[3]
601.20[3]

The methylation at the C2 position in the target compound appears to slightly decrease its density compared to the 3-methyl analog. This is likely due to less efficient packing of the ions in the liquid state caused by the increased steric bulk around the imidazolium ring.

Experimental Protocol: Density Measurement (Vibrating Tube Densitometer)

This method is chosen for its high accuracy and small sample volume requirement.

  • Instrument Calibration: Calibrate the densitometer with dry air and deionized water at the desired experimental temperatures. This establishes a baseline and ensures accuracy.

  • Sample Preparation: Ensure the IL sample is free of water and other impurities, as these can significantly affect density. Degas the sample if necessary to remove dissolved gases.

  • Measurement: Inject the IL sample into the oscillating U-tube of the densitometer. The instrument measures the oscillation period, which is directly related to the density of the sample.

  • Temperature Control: Perform measurements across a range of temperatures, allowing the system to equilibrate at each setpoint.

  • Data Analysis: The instrument software typically calculates the density directly. Record the density as a function of temperature.

Viscosity

Viscosity is a critical parameter for any application involving fluid flow, such as in formulations, as a reaction medium, or in electrochemical devices. High viscosity can hinder mass transport and lower reaction rates or ionic conductivity.

Table 3: Viscosity of 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate and its Analog

Ionic LiquidTemperature (°C)Viscosity (cP)Source(s)
1-Ethyl-2,3-dimethylimidazolium ethyl sulfate 25~86[1]
1-Ethyl-3-methylimidazolium ethyl sulfate 2594.2[4]
4048.9[3]
6024.3[3]

Interestingly, the C2-methylated IL exhibits a slightly lower viscosity than its 3-methyl counterpart at 25 °C. This could be attributed to a disruption of the hydrogen bonding network and other intermolecular interactions that contribute to viscosity. As with all ionic liquids, the viscosity is expected to decrease significantly with increasing temperature.

Experimental Protocol: Viscosity Measurement (Rotational Viscometer)

This method is suitable for a wide range of viscosities and provides shear rate-dependent information.

  • Instrument Setup: Select the appropriate spindle and measurement geometry for the expected viscosity range.

  • Sample Loading: Place a known volume of the IL into the sample cup. Ensure the spindle is immersed to the correct level.

  • Temperature Equilibration: Allow the sample to reach the desired temperature using a Peltier or water bath temperature control system.

  • Measurement: Rotate the spindle at a series of defined speeds (shear rates) and record the resulting torque. The viscosity is calculated from the shear stress (related to torque) and shear rate.

  • Data Acquisition: Record viscosity values across the desired temperature range, ensuring thermal equilibrium at each point.

Ionic Conductivity

Ionic conductivity is a measure of a material's ability to conduct an electric current via the movement of ions. It is a crucial property for electrochemical applications such as batteries and sensors. Conductivity is inversely related to viscosity; lower viscosity generally leads to higher ion mobility and thus higher conductivity.

Table 4: Ionic Conductivity of 1-Ethyl-3-methylimidazolium Ethyl Sulfate

Temperature (°C)Ionic Conductivity (mS/cm)Source(s)
255.56[4]

Given the slightly lower viscosity of the 2,3-dimethyl IL, it can be hypothesized that its ionic conductivity may be slightly higher than that of the 3-methyl analog at the same temperature.

Experimental Protocol: Ionic Conductivity Measurement
  • Cell Calibration: Calibrate the conductivity cell using standard solutions of known conductivity (e.g., KCl solutions). This determines the cell constant.

  • Sample Measurement: Immerse the conductivity probe in the IL sample.

  • Temperature Control: Place the sample in a temperature-controlled bath to perform measurements at various temperatures.

  • Data Recording: Apply an alternating current to the electrodes and measure the impedance. The instrument converts this to a conductivity value.

Thermal Stability

The thermal stability of an ionic liquid defines its operational temperature window and is crucial for applications involving heating. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for assessing thermal stability.

  • TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition.

  • DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions like melting, crystallization, and glass transitions.

For 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, the boiling point is not defined as it decomposes before boiling.[1] The melting point is reported to be -19 °C.[1]

cluster_workflow Thermal Analysis Workflow cluster_data Data Output start Prepare IL Sample (Dry and Degas) tga TGA Analysis (Ramp temperature, measure mass loss) start->tga dsc DSC Analysis (Cycle temperature, measure heat flow) start->dsc tga_data Decomposition Temperature (Td) tga->tga_data dsc_data Melting Point (Tm) Glass Transition (Tg) dsc->dsc_data

Caption: Workflow for thermal analysis of an ionic liquid.

Experimental Protocol: TGA and DSC
  • Sample Preparation: Place a small, accurately weighed amount of the dried IL (typically 5-10 mg) into an inert TGA or DSC pan (e.g., aluminum or platinum).

  • TGA Measurement:

    • Place the pan in the TGA furnace.

    • Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 600 °C).

    • Record the mass of the sample as a function of temperature. The onset decomposition temperature is determined from the resulting curve.

  • DSC Measurement:

    • Place the pan in the DSC cell.

    • Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:

      • Heat from room temperature to a temperature above the expected melting point.

      • Cool to a low temperature (e.g., -90 °C).

      • Heat again at a controlled rate (e.g., 10 °C/min) to observe the glass transition and melting point.

    • Record the heat flow as a function of temperature.

Solubility

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is reported to be miscible with water.[1] This, along with the presence of the sulfate group, indicates its hydrophilic nature. A comprehensive solubility profile is essential for its application as a solvent or in biphasic systems.

Experimental Protocol: Solubility Determination
  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol, water).

  • Sample Preparation: In a series of vials, add a known amount of the IL.

  • Titration: Slowly add a specific solvent to each vial while stirring at a constant temperature.

  • Observation: Observe the point at which the IL is completely dissolved (for miscible systems) or when a saturated solution is formed (for partially soluble systems).

  • Quantification: For partially soluble systems, the concentration of the saturated solution can be determined using techniques like UV-Vis spectroscopy or HPLC after separating the undissolved portion.

Applications in Research and Development

Based on its physicochemical properties, 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate holds potential in several areas:

  • Green Chemistry: Its low volatility and potential to dissolve a range of compounds make it a candidate as a green solvent for organic synthesis and catalysis.

  • Biomass Processing: Similar to other imidazolium-based ILs, it could be used in the dissolution and processing of cellulose.

  • Electrochemistry: Its ionic nature suggests potential use as an electrolyte in batteries or capacitors, although its conductivity and electrochemical window would need to be thoroughly characterized.

  • Drug Delivery: The tunability of its properties could be explored in the formulation of drug delivery systems, particularly for poorly soluble active pharmaceutical ingredients.

Safety and Handling

As with all chemicals, 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate should be handled with care in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of any mists or vapors.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents. The compound may be hygroscopic.

References

Sources

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate safety data sheet and handling.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate

Introduction: Understanding the Ionic Liquid Landscape

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is an ionic liquid (IL), a class of salts that are liquid below 100°C. These compounds have gained significant attention in various fields, including chemical synthesis, catalysis, and electrochemistry, due to their unique properties such as low vapor pressure, high thermal stability, and tunable solvency.[1] As their use in research and development expands, a thorough understanding of their safety profiles and handling requirements is paramount for protecting laboratory personnel and the environment. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing detailed safety data and field-proven handling protocols for 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate.

Chapter 1: Hazard Identification and Toxicological Profile

A foundational aspect of safe chemical handling is a clear understanding of the potential hazards. While 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is not classified as acutely toxic, it is recognized as an irritant.[2][3] Different suppliers may provide slightly varying classifications, but a conservative approach should always be adopted.

Globally Harmonized System (GHS) Classification

The following table summarizes the GHS classification for 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, which provides a standardized framework for hazard communication.

Classification Signal Word Hazard Statements Precautionary Statements (Prevention)
Skin Irritation (Category 2)[3][4]Warning[3][4]H315: Causes skin irritation.[3][4]P264: Wash skin thoroughly after handling.[3]
Eye Irritation (Category 2)[3][4]H319: Causes serious eye irritation.[3][4]P280: Wear protective gloves/ eye protection/ face protection.[3]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[4][5]H335: May cause respiratory irritation.[4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P271: Use only outdoors or in a well-ventilated area.[4]
Toxicological Insights

The primary toxicological concerns associated with 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate are its irritant properties.[3][4] While one safety data sheet indicates it shall not be classified as a skin or eye irritant based on OECD-methods 404 and 405, other sources classify it as a Category 2 irritant for both.[2] Given this discrepancy, it is prudent to handle this chemical as a confirmed irritant.

  • Skin Contact : Prolonged or repeated contact may cause irritation, redness, and discomfort.[4]

  • Eye Contact : Can cause serious eye irritation, leading to pain, tearing, and redness.[3][4]

  • Inhalation : Inhalation of aerosols or mists may cause irritation to the respiratory tract.[4]

  • Ingestion : While not classified as acutely toxic, it may be harmful if swallowed.[2]

To date, there is no data suggesting that this compound is a germ cell mutagen or a carcinogen.[4]

Caption: Primary GHS hazards associated with the ionic liquid.

Chapter 2: Safe Handling Protocols

Adherence to rigorous handling protocols is the cornerstone of laboratory safety. The following step-by-step methodology is designed to minimize exposure and ensure a safe working environment.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this and other ionic liquids is adequate ventilation.

  • Step 1: Fume Hood Usage : Always handle 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate inside a certified chemical fume hood. This is crucial to prevent the inhalation of any aerosols or vapors that may form, especially during heating or agitation.

  • Step 2: Proximity to Safety Equipment : Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the immediate work area.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is the last line of defense and must be selected based on the specific hazards of the chemical.[7]

  • Step 1: Eye and Face Protection : Wear chemical splash goggles that conform to EN166 or NIOSH standards.[8] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7][9]

  • Step 2: Hand Protection : Chemical-resistant gloves are mandatory.[8] Inspect gloves for any signs of degradation or punctures before each use.[7]

    • Recommended Glove Materials : For prolonged contact, butyl rubber (0.7 mm) or nitrile rubber (0.4 mm) are suitable choices.[2]

    • Glove Removal : Use the proper glove removal technique to avoid skin contact with the outer surface of the glove.[8]

  • Step 3: Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashes, consider an impervious apron.[8][9]

  • Step 4: Respiratory Protection : Under normal handling conditions within a fume hood, respiratory protection is not required.[10] However, if aerosols are generated, a respirator with an appropriate filter cartridge may be necessary.[2]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_transfer Transfer Chemical in Fume Hood prep_hood->handle_transfer handle_use Perform Experiment handle_transfer->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Standard workflow for safely handling the ionic liquid.

Chapter 3: Emergency Procedures

Preparedness is key to mitigating the consequences of accidental exposure or release.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. In all cases of doubt, or when symptoms persist, seek medical advice.[2]

  • Inhalation : Move the affected person to fresh air. If breathing is irregular or stops, provide artificial respiration and seek immediate medical assistance.[2]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, consult a physician.[2][3]

  • Eye Contact : Immediately hold the eyelids apart and rinse cautiously with fresh, clean water for at least 15 minutes.[4] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice.[2]

  • Ingestion : Rinse the mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical advice.[2]

Accidental Release Measures

In the event of a spill, follow these steps:

  • Step 1: Evacuate and Ventilate : Ensure the area is well-ventilated and restrict access to non-essential personnel.[2]

  • Step 2: Personal Precautions : Wear appropriate PPE, including respiratory protection if vapors or aerosols are present.[2]

  • Step 3: Containment and Cleanup : Prevent the spill from entering drains or waterways.[2] Absorb the spill with an inert material (e.g., sand, vermiculite, or chemical absorbent cloth) and collect it into a suitable, labeled container for disposal.[2][4]

  • Step 4: Decontamination : Clean the spill area with water and a suitable detergent.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use foam, dry chemical (BC) powder, or carbon dioxide (CO2).[2]

  • Hazards from Combustion : In a fire, hazardous combustion products such as oxides of nitrogen (NOx), carbon (CO, CO2), and sulfur (SOx) can be released.[2]

  • Firefighter Protection : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Chapter 4: Storage and Disposal

Proper storage and disposal are critical for maintaining chemical integrity and preventing accidents.

Storage Conditions

The stability of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is dependent on proper storage.

  • Container : Keep the chemical in its original, tightly sealed container.[11] If a container is opened, it must be carefully resealed and kept upright to prevent leakage.[2]

  • Environment : Store in a cool, dry, and well-ventilated area.[11]

  • Incompatibilities : This ionic liquid is hygroscopic and must be protected from moisture.[2] Store away from strong oxidizing agents.[11] Possible decomposition products include sulfuric acid, 1-ethyl-1-H-imidazole, and 1-methylimidazole.[2]

Storage_Logic start Chemical Received q1 Original Container Tightly Sealed? start->q1 q2 Stored in Cool, Dry, Ventilated Area? q1->q2 Yes action_seal Action: Reseal Tightly & Upright q1->action_seal No q3 Away from Oxidizers & Moisture? q2->q3 Yes action_move Action: Relocate to Appropriate Area q2->action_move No action_segregate Action: Segregate from Incompatibles q3->action_segregate No end_ok Properly Stored q3->end_ok Yes action_seal->q2 action_move->q3 action_segregate->end_ok

Caption: Decision logic for proper chemical storage.

Disposal Guidelines

Dispose of unused material and its container in accordance with local, regional, and national regulations. Do not allow the product to be released into the environment.[4] Contaminated absorbent material should be placed in a sealed container and disposed of as hazardous waste.[10]

Chapter 5: Physicochemical Properties for Safe Handling

Understanding the physical and chemical properties of a substance is vital for anticipating its behavior during handling and storage.

PropertyValueImplication for Handling & Safety
Appearance Colorless to pale yellow liquid[11]Visual inspection can help identify contamination or degradation.
Molecular Formula C9H18N2O4S[11]-
Molecular Weight 250.32 g/mol [11]-
Melting Point -19 °C[11]Will be in a liquid state under standard laboratory conditions.
Density 1.17 g/cm³ (at 25°C)[11]Denser than water.
Solubility in Water Miscible[11]Spills can be cleaned with water, but this also means it can easily contaminate aqueous environments.[2]
Stability Stable under normal ambient and anticipated storage and handling conditions.[2]No special stabilization is required if stored correctly.
Hygroscopic Yes[2]Must be protected from moisture to prevent degradation.[2]

Conclusion

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, like all chemical reagents, demands a respectful and informed approach to its handling and storage. While it offers significant advantages in various research applications, its potential to cause skin, eye, and respiratory irritation necessitates the consistent use of appropriate engineering controls and personal protective equipment. By integrating the principles and protocols outlined in this guide—from hazard assessment and PPE selection to emergency preparedness and proper storage—researchers can confidently and safely harness the potential of this versatile ionic liquid.

References

  • proionic. (2023, October 10). Safety Data Sheet: 1-Ethyl-3-methylimidazolium ethylsulfate.
  • Thermo Fisher Scientific Chemicals, Inc. (2025, December 24). SAFETY DATA SHEET: 1-Ethyl-3-methylimidazolium ethyl sulfate.
  • Connect Chemical Manufacturing Co., Ltd. 1-Ethyl-2,3-Dimethylimidazolium Ethylsulfate.
  • Hampton Research. (2020, March 6). Safety Data Sheet.
  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • Santa Cruz Biotechnology, Inc. 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate.
  • Hampton Research. (2024, October 10). Safety Data Sheet.
  • TCI EUROPE N.V. (2025, October 9). SAFETY DATA SHEET: 1-Ethyl-3-methylimidazolium Ethyl Sulfate.
  • University of Illinois Division of Research Safety. (2025, December 5). Personal Protective Equipment.
  • Sigma-Aldrich. 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate BASF quality.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • BHS Industrial Equipment. Personal Protective Kit (PPE Kit).
  • Alfa Chemical Co., Ltd. (2022, April 15). The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid.
  • Iolitec. (2016, August 26). Safety Data Sheet: 1-Ethyl-3-methylimidazolium ethyl sulfate.

Sources

Navigating the Realm of High Purity 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For scientists and professionals in the fast-paced world of research and drug development, the quality and consistency of reagents are paramount. This guide provides an in-depth technical overview of high-purity 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate ([C₂C₁C₁Im][EtSO₄]), an ionic liquid with burgeoning potential in pharmaceutical and chemical applications. We will explore its commercial availability, delve into the critical aspects of purity and its verification, and provide actionable protocols for its handling and quality control, empowering researchers to leverage its unique properties with confidence.

The Molecular Landscape: Understanding 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is a room-temperature ionic liquid (RTIL) characterized by an imidazolium cation and an ethyl sulfate anion. Its molecular structure, featuring a fully substituted imidazolium ring, imparts distinct physicochemical properties compared to its more common counterpart, 1-Ethyl-3-methylimidazolium ethyl sulfate. These properties, including thermal stability, miscibility with a range of solvents, and its electrochemical window, are highly dependent on its purity.

Sourcing High-Purity [C₂C₁C₁Im][EtSO₄]: A Survey of Commercial Suppliers

A critical first step for any research endeavor is the procurement of high-quality starting materials. Several chemical suppliers offer 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, typically with purity levels of ≥94.5% to ≥99%. It is imperative for researchers to scrutinize the specifications provided by suppliers and, when possible, request lot-specific Certificates of Analysis (CoA) to gain a comprehensive understanding of the impurity profile.

SupplierReported PurityKey Offerings
Sigma-Aldrich (Merck) ≥94.5% (HPLC)Offers the "BASF quality" Basionics® ST 67, with specified limits for water (≤0.5%) and chloride (≤100 mg/kg).[1]
Ottokemi ≥94.5% (HPLC)Provides the product for use as a reagent in chemical research and offers Certificates of Analysis and Specifications Sheets.[2][3]
Santa Cruz Biotechnology Research GradeSupplies the compound for biochemical and proteomics research, advising reference to the Certificate of Analysis for lot-specific data.[4]
Connect Chemical Not specifiedA manufacturer in China that can be contacted for inquiries.

It is important to note that while a high overall purity is desirable, the nature of the impurities can be of greater significance for specific applications.

The Cornerstone of Reliable Research: Purity and Its Determinants

  • Water: Ionic liquids are often hygroscopic, and absorbed water can significantly alter their viscosity, polarity, and performance in water-sensitive reactions.

  • Halides (especially Chloride): Residual halides from the synthesis process can poison catalysts, interfere with electrochemical applications, and affect the overall chemical stability of the ionic liquid.

  • Organic Precursors: Unreacted starting materials, such as 1,2-dimethylimidazole or diethyl sulfate, can act as unwanted participants in subsequent reactions.

Synthesis Pathway and Potential Impurities

The most probable synthetic route to 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is analogous to the well-established synthesis of similar imidazolium-based ionic liquids.[5] This involves the quaternization of 1,2-dimethylimidazole with diethyl sulfate.

G cluster_reactants Reactants cluster_process Process cluster_product Product & Purification 1,2-Dimethylimidazole 1,2-Dimethylimidazole Quaternization Reaction Quaternization Reaction 1,2-Dimethylimidazole->Quaternization Reaction Diethyl sulfate Diethyl sulfate Diethyl sulfate->Quaternization Reaction Crude Product Crude Product Quaternization Reaction->Crude Product Purification (Washing/Drying) Purification (Washing/Drying) Crude Product->Purification (Washing/Drying) High-Purity [C₂C₁C₁Im][EtSO₄] High-Purity [C₂C₁C₁Im][EtSO₄] Purification (Washing/Drying)->High-Purity [C₂C₁C₁Im][EtSO₄]

Caption: Synthesis workflow for 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate.

This seemingly straightforward reaction can introduce impurities if not carried out and purified meticulously. Incomplete reaction can leave starting materials, while the purification process must effectively remove any residual reactants and byproducts.

Quality Control: A Practical Guide to Purity Verification

To ensure the integrity of experimental results, in-house verification of purity is strongly recommended. The following are key analytical techniques and suggested protocols for the quality control of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate.

High-Performance Liquid Chromatography (HPLC) for Overall Purity Assessment

HPLC is a cornerstone technique for determining the overall purity of the ionic liquid and quantifying organic impurities.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid in each) is often effective. A typical gradient might start at 5% acetonitrile and ramp up to 95% over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The imidazolium ring has a UV absorbance around 210-220 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the ionic liquid and dissolve it in 10 mL of the initial mobile phase composition.

  • Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Karl Fischer Titration for Water Content Determination

This is the gold standard for accurately measuring water content in ionic liquids. Both volumetric and coulometric methods are applicable, with the latter being more sensitive for trace amounts of water.

G cluster_workflow Karl Fischer Titration Workflow Sample Preparation Sample Preparation Titration Titration Sample Preparation->Titration Inject sample into titration cell Endpoint Detection Endpoint Detection Titration->Endpoint Detection Iodine reacts with water Calculation Calculation Endpoint Detection->Calculation Excess iodine detected

Caption: Workflow for Karl Fischer titration.

Experimental Protocol: Coulometric Karl Fischer Titration

  • Instrumentation: A coulometric Karl Fischer titrator.

  • Reagents: Use commercially available Karl Fischer reagents suitable for coulometric systems.

  • System Preparation: Ensure the titration cell is dry and the reagents are fresh. Run a pre-titration to neutralize any ambient moisture in the cell.

  • Sample Introduction: Using a gas-tight syringe, accurately inject a known mass of the ionic liquid into the titration cell.

  • Titration and Calculation: The instrument will automatically titrate the water and calculate the water content, typically in parts per million (ppm) or percentage.

Ion Chromatography for Halide Impurity Analysis

Ion chromatography is a sensitive and specific method for the quantification of anionic impurities like chloride.

Experimental Protocol: Ion Chromatography

  • Instrumentation: An ion chromatograph equipped with a conductivity detector.

  • Column: An anion-exchange column suitable for halide analysis.

  • Eluent: A sodium carbonate/sodium bicarbonate buffer is a common eluent.

  • Sample Preparation: Prepare a dilute aqueous solution of the ionic liquid (e.g., 100 mg in 100 mL of deionized water).

  • Analysis: Inject the sample and compare the peak retention time and area to a known chloride standard to quantify the concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of the ionic liquid and can provide a semi-quantitative assessment of purity by identifying signals from impurities.

Expected ¹H NMR Spectral Features:

  • Signals corresponding to the protons on the imidazolium ring.

  • Signals for the ethyl and methyl groups attached to the nitrogen atoms of the imidazolium ring.

  • Signals for the ethyl group of the ethyl sulfate anion.

The absence of signals from starting materials (e.g., 1,2-dimethylimidazole) is a key indicator of high purity.

Applications in Drug Development: A Realm of Possibilities

The unique properties of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate and other ionic liquids make them attractive for various pharmaceutical applications.

  • Solubility Enhancement: Ionic liquids can act as powerful solvents for poorly water-soluble active pharmaceutical ingredients (APIs), a major challenge in drug formulation.[6] Their tunable solvent properties can be leveraged to increase the dissolution rate and bioavailability of drugs.

  • Drug Delivery Systems: These compounds are being explored as components of novel drug delivery systems, including ionic liquid-in-oil microemulsions and as vehicles for transdermal drug delivery.

  • "Green" Synthesis of Pharmaceuticals: The low volatility and high thermal stability of ionic liquids make them environmentally friendlier alternatives to traditional organic solvents in the synthesis of APIs and their intermediates.[7]

G cluster_applications Pharmaceutical Applications of [C₂C₁C₁Im][EtSO₄] Solubility Enhancement Solubility Enhancement Drug Delivery Drug Delivery Green Synthesis Green Synthesis [C₂C₁C₁Im][EtSO₄] [C₂C₁C₁Im][EtSO₄] [C₂C₁C₁Im][EtSO₄]->Solubility Enhancement Dissolving poorly soluble APIs [C₂C₁C₁Im][EtSO₄]->Drug Delivery Formulating novel delivery systems [C₂C₁C₁Im][EtSO₄]->Green Synthesis Replacing volatile organic solvents

Caption: Key application areas in drug development.

Safety, Handling, and Storage

While ionic liquids are often touted for their low volatility, they are not without hazards and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves (nitrile or butyl rubber are often suitable), and a lab coat when handling 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate.

  • Handling: Avoid inhalation of any aerosols or mists. Work in a well-ventilated area or a fume hood.

  • Storage: This ionic liquid is hygroscopic.[8] Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion: A High-Purity Tool for Innovation

High-purity 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate represents a versatile and promising tool for researchers in the pharmaceutical and chemical sciences. By understanding the nuances of its commercial availability, diligently verifying its purity through robust analytical methods, and adhering to safe handling practices, scientists can confidently unlock its potential to drive innovation in drug formulation, delivery, and synthesis. The investment in rigorous quality control is not merely a procedural step but a fundamental prerequisite for reproducible and reliable scientific advancement.

References

  • Wasserscheid, P., & Keim, W. (2000). Ionic Liquids—New “Solutions” for Transition Metal Catalysis.
  • Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071-2084.
  • Alfa Chemical Co., Ltd. (2022, April 15). The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid. Retrieved from [Link]

  • Ottokemi. (n.d.). 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, ≥94.5% (HPLC). Retrieved from [Link]

  • Ottokemi. (n.d.). 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, ≥94.5% (HPLC) 516474-08-1 Manufacturers, India, Mumbai. Retrieved from [Link]

  • Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews, 117(10), 7132–7189.
  • Hough, W. L., Smiglak, M., Rodríguez, H., Swatloski, R. P., Spear, S. K., Daly, D. T., ... & Rogers, R. D. (2007). The third evolution of ionic liquids: active pharmaceutical ingredients. New Journal of Chemistry, 31(8), 1429-1436.
  • Bica, K., & Rogers, R. D. (2010). The role of ionic liquids in the pharmaceutical field. Molecules, 15(11), 7868-7883.
  • Freitas, F. A., Coutinho, J. A., & Marrucho, I. M. (2019).
  • Mettler-Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 1-Ethyl-2,3-dimethylimidazolium bromide. Retrieved from [Link]

  • Hampton Research. (2020, March 6). Safety Data Sheet. Retrieved from [Link]

Sources

The Electrochemical Window of 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the electrochemical window (EW) of the ionic liquid (IL) 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, often abbreviated as [EMMIM][EtSO₄]. As a key parameter governing the operational voltage range in electrochemical devices, a thorough understanding of the EW is critical for researchers and engineers in fields such as energy storage, electro-synthesis, and sensor development. This document delineates the fundamental principles of the electrochemical window, presents a detailed, field-tested protocol for its experimental determination via cyclic voltammetry, and synthesizes available data on its constituent ions. We explore the distinct roles of the 1-ethyl-2,3-dimethylimidazolium cation and the ethyl sulfate anion in defining the cathodic and anodic limits, respectively. Furthermore, this guide elucidates the significant impact of impurities and experimental conditions on the measured window, providing actionable insights for achieving accurate and reproducible results.

Introduction: The Critical Role of the Electrochemical Window in Ionic Liquid Applications

Room-temperature Ionic Liquids (ILs) have emerged as a pivotal class of materials, offering a unique combination of negligible vapor pressure, high thermal stability, and wide liquidus range.[1][2] Among these, 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate ([EMMIM][EtSO₄]) is a noteworthy example. Its utility in various applications is fundamentally dictated by its electrochemical window (EW) .

The electrochemical window is defined as the potential range over which the electrolyte—in this case, the ionic liquid—remains electrochemically inert, meaning it does not undergo oxidation or reduction.[3] This stable voltage range is bounded by two critical potentials:

  • Cathodic Limit (Ec): The potential at which the electrolyte begins to be reduced.

  • Anodic Limit (Ea): The potential at which the electrolyte begins to be oxidized.

The total width of the electrochemical window (ΔE) is the difference between these two limits (ΔE = Ea - Ec). A wider window is highly desirable as it allows for a larger operating voltage in devices like batteries and supercapacitors, directly translating to higher energy densities.

For imidazolium-based ILs, it is generally accepted that the cathodic limit is determined by the reduction of the imidazolium cation, while the anodic limit is set by the oxidation of the anion.[4] Therefore, the specific structure of both the 1-ethyl-2,3-dimethylimidazolium cation and the ethyl sulfate anion dictates the ultimate electrochemical stability of this ionic liquid.

Structural Determinants of the Electrochemical Window in [EMMIM][EtSO₄]

The stability of [EMMIM][EtSO₄] is a direct consequence of the chemical nature of its constituent ions. Understanding their individual properties provides a predictive framework for the IL's overall performance.

The Cation: 1-Ethyl-2,3-dimethylimidazolium ([EMMIM]⁺)

The cathodic stability of imidazolium-based ILs is a well-studied area. For the common 1,3-dialkylimidazolium cations, the most susceptible site for reduction is the acidic proton at the C2 position of the imidazolium ring. The reduction process often leads to the formation of an N-heterocyclic carbene.

However, in the 1-ethyl-2,3-dimethylimidazolium cation, the C2 position is substituted with a methyl group. This structural modification is significant. By removing the most reactive proton, the [EMMIM]⁺ cation is expected to exhibit a more negative cathodic limit—and thus, greater stability against reduction—compared to its 1,3-disubstituted analogue, 1-ethyl-3-methylimidazolium ([EMIM]⁺). This enhanced stability is a key advantage for applications requiring low reduction potentials.

The Anion: Ethyl Sulfate ([EtSO₄]⁻)

The anodic limit of the ionic liquid is determined by the oxidation stability of the ethyl sulfate anion. Alkyl sulfates are generally considered to be relatively stable anions. The oxidation would involve the removal of an electron from the sulfate group, a process that typically requires a high potential. The ethyl sulfate anion is known to be stable, contributing to a wide electrochemical window.[5]

Below is a diagram illustrating the constituent ions of the topic ionic liquid.

cluster_cation 1-Ethyl-2,3-dimethylimidazolium Cation ([EMMIM]⁺) cluster_anion Ethyl Sulfate Anion ([EtSO₄]⁻) cat Structure: Imidazolium ring with - Ethyl group at N1 - Methyl group at N2 - Methyl group at N3 cat_role Role: Defines Cathodic Limit (Stability against Reduction) an_role Role: Defines Anodic Limit (Stability against Oxidation) an Structure: Sulfate core with one ethyl substituent

Caption: Constituent ions of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate.

Experimental Determination of the Electrochemical Window

The most common and reliable method for determining the electrochemical window of an ionic liquid is Cyclic Voltammetry (CV) or Linear Sweep Voltammetry (LSV) . This technique involves sweeping the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are defined by the onset of a significant increase in current, which signifies the start of the IL's decomposition (reduction or oxidation).

Causality Behind Experimental Choices: A Senior Scientist's Protocol

Merely following a protocol is insufficient; understanding the rationale behind each step ensures data integrity and troubleshooting capability.

Objective: To accurately measure the anodic and cathodic limits of neat [EMMIM][EtSO₄] at a specified temperature.

Core Principle: We apply a ramping potential to an inert working electrode and identify the potentials at which a sharp, non-reversible increase in current occurs. This current signifies the electrochemical breakdown of the ionic liquid.

Materials & Equipment:

  • Potentiostat: A high-quality electrochemical workstation (e.g., CHI, BioLogic, Metrohm Autolab).

  • Electrochemical Cell: A three-electrode glass cell, gastight.

  • Working Electrode (WE): Glassy carbon (GC) or Platinum (Pt) macrodisk electrode (e.g., 3 mm diameter). Rationale: These materials are chosen for their wide potential windows and relative inertness. GC is often preferred as it can have a larger overpotential for hydrogen evolution if trace water is present.

  • Counter Electrode (CE): Platinum coil or mesh. Rationale: A large surface area is required to ensure the counter reaction does not limit the current.

  • Reference Electrode (RE): Silver/Silver Ion (Ag/Ag⁺) or a Silver quasi-reference electrode (Ag QRE). Rationale: A stable, non-aqueous reference is crucial. A simple silver wire (Ag QRE) is often sufficient for determining the window width, but for reporting potentials versus a standard scale, calibration against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple is mandatory.

  • Ionic Liquid: High-purity 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate (Water content < 100 ppm, Halide content < 100 mg/kg).[6]

  • Polishing Materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.

  • Inert Gas: High-purity Argon or Nitrogen.

  • Vacuum Oven & Schlenk Line/Glovebox: For drying the IL and assembling the cell.

Step-by-Step Experimental Workflow
  • Ionic Liquid Preparation (The Trustworthiness Pillar):

    • Place a sufficient volume of [EMMIM][EtSO₄] in a clean, dry flask.

    • Dry the IL under high vacuum (e.g., < 1 mTorr) at an elevated temperature (e.g., 70-80°C) for at least 48 hours. Rationale: Water is a primary impurity that severely narrows the electrochemical window. Its removal is the single most critical step for an accurate measurement.

    • Confirm low water content using Karl Fischer titration post-drying.

  • Electrode Preparation:

    • Polish the working electrode surface to a mirror finish using successively finer alumina slurries.

    • Rinse thoroughly with deionized water, then ethanol, and dry completely.

    • Place the polished electrode in the vacuum oven to remove any adsorbed moisture.

  • Cell Assembly:

    • Perform this step in a glovebox or under a positive pressure of inert gas to prevent atmospheric contamination.

    • Assemble the three electrodes in the electrochemical cell. Ensure the reference electrode tip is close to the working electrode.

    • Transfer the dry ionic liquid into the cell via cannula or syringe.

    • Seal the cell to maintain an inert atmosphere.

  • Electrochemical Measurement (Cyclic Voltammetry):

    • Connect the electrodes to the potentiostat.

    • Purge the IL with the inert gas for 15-20 minutes to remove any dissolved oxygen.

    • Set the CV parameters:

      • Scan Rate: 50-100 mV/s. Rationale: A moderate scan rate is fast enough to minimize side reactions but slow enough to allow for clear current onset detection.

      • Initial Potential (Estart): Start at the Open Circuit Potential (OCP).

      • Vertex Potentials (Evertex1, Evertex2): Set a wide range, for example, from +3.0 V to -3.0 V vs. Ag QRE. Perform an initial exploratory scan to find the approximate limits, then narrow the range for the final measurement to avoid excessive electrode fouling.

    • Run the cyclic voltammogram.

  • Data Analysis and Interpretation:

    • Plot the resulting current vs. potential.

    • Define a cutoff current density (e.g., 0.5 or 1.0 mA/cm²). This is an arbitrary but necessary standard for defining the "onset" of decomposition. The value used must always be reported.

    • The Anodic Limit (Ea) is the potential at which the oxidative current reaches the cutoff density.

    • The Cathodic Limit (Ec) is the potential at which the reductive current reaches the cutoff density.

    • Calculate the Electrochemical Window: ΔE = Ea - Ec .

The following diagram illustrates this experimental workflow.

prep_il 1. IL Preparation (Vacuum Drying) assembly 3. Cell Assembly (Inert Atmosphere) prep_il->assembly prep_elec 2. Electrode Preparation (Polishing & Drying) prep_elec->assembly degas 4. Degassing (Inert Gas Purge) assembly->degas measurement 5. Cyclic Voltammetry (Potential Sweep) degas->measurement analysis 6. Data Analysis (Apply Cutoff Current) measurement->analysis result Result: Electrochemical Window (ΔE) analysis->result

Caption: Workflow for the experimental determination of the electrochemical window.

Quantitative Data and Influencing Factors

While specific, published electrochemical window data for the 1-Ethyl-2,3 -dimethylimidazolium isomer is scarce, data for the closely related and commercially prevalent 1-Ethyl-3 -methylimidazolium ethyl sulfate ([EMIM][EtSO₄]) provides a valuable benchmark.

PropertyValue for [EMIM][EtSO₄]Reference
Electrochemical Window (EW) ~4.0 V [7]
Molecular FormulaC₈H₁₆N₂O₄S[7]
Molecular Weight236.29 g/mol [7]
Density (25 °C)~1.24 g/cm³[7]
Viscosity (25 °C)~94.2 cP[7]
Conductivity (25 °C)~2.97 - 5.56 mS/cm[7]

Expert Insight: As previously discussed, the methylation at the C2 position in the user-specified [EMMIM]⁺ cation should theoretically enhance its stability against reduction. Therefore, it is reasonable to hypothesize that the actual electrochemical window of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate may be slightly wider than the 4.0 V reported for its [EMIM]⁺ counterpart, primarily due to a more negative cathodic limit.

The measured value of the electrochemical window is not an intrinsic constant but is highly dependent on several factors, as illustrated below.

cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center Electrochemical Window cation Cation Structure ([EMMIM]⁺) cation->center Sets Cathodic Limit anion Anion Structure ([EtSO₄]⁻) anion->center Sets Anodic Limit impurities Impurities (H₂O, Halides) impurities->center Narrows Window electrode Electrode Material (Pt, GC, Au) electrode->center Affects Overpotential conditions Experimental Conditions (Scan Rate, Temp.) conditions->center Defines Measurement

Caption: Key factors influencing the measured electrochemical window.

  • Impurities: Water is the most detrimental impurity, as its electrolysis occurs well within the typical window of an IL, leading to a significant underestimation of the true value. Halide impurities can also be easily oxidized, lowering the anodic limit.

  • Electrode Material: The choice of working electrode material can influence the measured limits due to differences in catalytic activity and the overpotential required for the decomposition reactions.

  • Cutoff Current Density: As an arbitrary value, a higher cutoff density will result in a wider reported window. Consistency and clear reporting of this value are essential for comparing results across different studies.

Conclusion and Authoritative Grounding

The electrochemical window of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is a critical performance metric defined by the intrinsic stability of its constituent ions. The C2-methylated cation, [EMMIM]⁺, is predicted to offer enhanced cathodic stability compared to more common 1,3-dialkylimidazolium cations. The ethyl sulfate anion provides a robust anodic limit. While a precise value for this specific isomer is not widely published, a window of at least 4.0 V can be expected based on data from its close analogue.

Achieving an accurate and reliable measurement of this window is paramount and hinges on a meticulously executed experimental protocol. The trustworthiness of the result is directly linked to the rigorous exclusion of impurities, particularly water, and the systematic application of electrochemical techniques like cyclic voltammetry. For professionals in drug development, energy storage, and materials science, a deep, mechanistic understanding of these principles is not just academic—it is a prerequisite for innovation and the development of next-generation electrochemical systems.

References

  • Ong, S. P., Andreussi, O., Wu, Y., Marzari, N., & Ceder, G. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chemistry of Materials. [Link]

  • Zhang, S., Sun, N., He, X., Lu, X., & Zhang, X. (2017). Physical properties of pure 1-ethyl-3-methylimidazolium ethylsulfate and its binary mixtures with ethanol and water at several temperatures. Journal of Chemical & Engineering Data. [Link]

  • Li, X., Zhao, J., Li, Q., Wang, L., & Tsang, S. C. (2007). Ultrasonic chemical oxidative degradations of 1,3-dialkylimidazolium ionic liquids and their mechanistic elucidations. Dalton Transactions. [Link]

  • Alfa Chemical Co., Ltd. (2022). The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid. Retrieved from [Link]

  • Zheng, H., Liu, Y., Gao, Y., Lv, Y., & Li, Z. (2018). Stability of Ethyl Glucuronide, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood. Journal of Analytical Toxicology. [Link]

  • Hao, F., Liu, C., Chen, L., Xu, Y., & Yang, G. (2021). Electrochemical Properties of 1,3-Dimethylimidazolium Dicyanamide, Bis(trifluoromethanesulfonyl)imide and Dimethylphosphate. International Journal of Electrochemical Science. [Link]

  • RoCo Global. (n.d.). 1-Ethyl-3-methylimidazolium ethyl sulfate, >98%. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical stability on 1-ethyl-3-methylimidazolium bis (trifluoromethyl sulfonyl) imide ionic liquid for dye sensitized solar cell application. Retrieved from [Link]

  • Samarov, A. A., Sviridov, A. D., Vorotyntsev, I. V., & Vorotyntsev, M. A. (2021). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules. [Link]

  • Sturlaugson, A. L., Fruchey, K. S., & Fayer, M. D. (2017). Dielectric Relaxation of the Ionic Liquid 1-Ethyl-3-methylimidazolium Ethyl Sulfate: Microwave and Far-IR Properties. The Journal of Physical Chemistry B. [Link]

  • Martins, V. L., Blesic, M., & Lopes, J. N. C. (2024). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water: Understanding Interactions and Structure of Ionic Liquid + Water Systems. Journal of Chemical & Engineering Data. [Link]

  • Alfa Chemical Co., Ltd. (2022). The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid. Retrieved from [Link]

  • SciSpace. (2018). Stability of Ethyl Glucuronide, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical stability on 1-ethyl-3-methylimidazolium bis (trifluoromethyl sulfonyl) imide ionic liquid for dye sensitized solar cell application. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Cellulose Dissolution Using 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the dissolution of cellulose using the ionic liquid (IL) 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate ([EMDMIm][EtSO₄]). We delve into the fundamental mechanisms of cellulose solubilization in imidazolium-based ionic liquids, outline critical process parameters, and offer step-by-step procedures for dissolution and subsequent regeneration. This document is intended for researchers, chemists, and material scientists in academic and industrial settings, including drug development, who are exploring advanced applications of cellulose.

Foundational Principles: Understanding the Solvent System

Cellulose, the planet's most abundant biopolymer, is notoriously difficult to process due to its extensive intra- and intermolecular hydrogen bonding network, which imparts high crystallinity and insolubility in common solvents.[1] Ionic liquids (ILs), particularly those with imidazolium-based cations, have emerged as highly effective "green solvents" capable of disrupting this network and enabling molecular-level dissolution without derivatization.[2][3]

The specific ionic liquid of focus, 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, belongs to this promising class of solvents. While much of the foundational literature on cellulose dissolution centers on ILs like 1-Ethyl-3-methylimidazolium acetate ([EMIm][OAc]), the principles are largely transferable.[4][5][6] The dissolution power of an IL is primarily a function of the anion's ability to act as a strong hydrogen bond acceptor, thereby competing with and breaking the native hydrogen bonds within the cellulose structure.[3][7] The cation's role involves solvating the depolymerized cellulose chains.[4]

Table 1: Physicochemical Properties of 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate

Property Value Source(s)
CAS Number 516474-08-1 [8]
Molecular Formula C₉H₁₈N₂O₄S [8]
Molecular Weight 250.32 g/mol [8]
Appearance Beige to yellow powder or crystals [9]
Viscosity ~86-94 cP (at 25°C) [10][11][12]
Density ~1.17-1.24 g/cm³ (at 25°C) [10][11]

| Water Solubility | Miscible |[10][12] |

Note: Properties can vary slightly based on purity and water content.

The Dissolution Mechanism: A Molecular Perspective

The dissolution process is a dynamic interplay between the ionic liquid's components and the cellulose polymer. The mechanism can be visualized as a targeted disruption of the cellulose superstructure.

G cluster_cellulose Crystalline Cellulose cluster_il Ionic Liquid C1 Cellulose Chain 1 C2 Cellulose Chain 2 C1->C2 H-Bonds Disruption Disruption of H-Bond Network C1->Disruption C2->C1 C2->Disruption Anion Ethyl Sulfate Anion (H-Bond Acceptor) Anion->Disruption Competes for -OH groups Cation [EMDMIm]+ Cation (Solvating Agent) Solution Homogeneous Cellulose Solution Cation->Solution Solvates Chains Disruption->Solution

Caption: Mechanism of cellulose dissolution by an imidazolium-based ionic liquid.

Causality Explained:

  • Penetration: The IL penetrates the amorphous regions of the cellulose fibers first.

  • Anion Attack: The ethyl sulfate anion ([EtSO₄]⁻), a potent hydrogen bond acceptor, forms new, stronger hydrogen bonds with the hydroxyl protons of the cellulose chains. This competitive interaction effectively breaks the existing inter- and intramolecular hydrogen bonds that hold the chains together.[3][7]

  • Cation Solvation: As the chains are freed from their crystalline arrangement, the bulky 1-Ethyl-2,3-dimethylimidazolium cation ([EMDMIm]⁺) intercalates and solvates the individual polymer chains, preventing them from re-aggregating.[4]

  • Homogeneous Solution: This process continues until the cellulose is fully dispersed at a molecular level, resulting in a visually clear and viscous solution.

Optimizing the Dissolution Process: Key Parameters

Achieving efficient and complete dissolution requires careful control over several experimental variables.

  • Temperature: Increasing the temperature is a critical factor. It significantly reduces the high viscosity of the ionic liquid and the resulting cellulose solution, which in turn enhances mass transport and accelerates the dissolution rate.[13][14][15] However, excessive temperatures (>120-130°C) can lead to degradation of the cellulose and the ionic liquid itself.

  • Cellulose Source & Pretreatment: The degree of polymerization (DP), crystallinity, and source of the cellulose (e.g., microcrystalline cellulose (MCC), cotton linters, wood pulp) affect its solubility.[5] Lignocellulosic biomass must be pretreated to remove lignin and hemicellulose, which can interfere with dissolution.[13][16]

  • Water Content: Ionic liquids are often hygroscopic. The presence of water is highly detrimental to the dissolution process as it competes with the IL's anion in forming hydrogen bonds with cellulose and can trigger premature regeneration (precipitation).[4] Therefore, both the cellulose and the ionic liquid must be thoroughly dried before use.[17]

  • Co-solvents: Aprotic, polar co-solvents like dimethyl sulfoxide (DMSO) can be used to reduce the viscosity of the IL-cellulose mixture, allowing for faster dissolution or higher cellulose concentrations.[5][6] Studies have shown that DMSO can act as an "innocent co-solvent," reducing viscosity without negatively impacting the primary dissolution mechanism.[5]

Experimental Guide: Protocols & Workflow

The following protocols provide a validated starting point for laboratory-scale cellulose dissolution and regeneration.

G start Start: Materials Prep drying 1. Dry Cellulose & [EMDMIm][EtSO₄] (Vacuum Oven, 80°C, >12h) start->drying dissolution 2. Dissolution (Add Cellulose to IL, Heat & Stir) drying->dissolution check Visual Check: Homogeneous Solution? dissolution->check check->dissolution No, Continue Heating/ Stirring regen 3. Regeneration (Precipitate in Anti-Solvent, e.g., Deionized Water) check->regen Yes wash 4. Washing (Remove Residual IL) regen->wash dry_final 5. Drying Regenerated Cellulose (Lyophilization or Oven) wash->dry_final finish End: Pure Regenerated Cellulose dry_final->finish

Caption: General experimental workflow for cellulose dissolution and regeneration.

Protocol 1: Dissolution of Microcrystalline Cellulose (MCC)

Objective: To prepare a homogeneous solution of cellulose in [EMDMIm][EtSO₄].

Materials:

  • Microcrystalline cellulose (MCC)

  • 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate ([EMDMIm][EtSO₄]), ≥94.5% purity

  • Reaction vessel (e.g., three-neck flask) with overhead mechanical stirrer

  • Heating mantle or oil bath with temperature controller

  • Vacuum oven

Procedure:

  • Drying (Critical Step): Place the required amounts of MCC and [EMDMIm][EtSO₄] in separate glass containers and dry in a vacuum oven at 80°C for at least 12-24 hours to remove residual moisture.[17]

  • Setup: Assemble the reaction vessel with the overhead stirrer. If possible, maintain a dry nitrogen or argon atmosphere to prevent moisture uptake.

  • IL Addition: Transfer the pre-weighed, dried [EMDMIm][EtSO₄] to the reaction vessel. Begin stirring and heat the IL to the desired temperature (see Table 2).

  • Cellulose Addition: Once the IL has reached the target temperature, add the dried MCC gradually in small portions to the stirring liquid. Adding the cellulose too quickly can lead to the formation of large, difficult-to-dissolve clumps.

  • Dissolution: Continue stirring at the set temperature until the solution becomes visually transparent and homogeneous, with no visible cellulose particles. This may take several hours. The resulting solution will be highly viscous.

  • Confirmation: To confirm dissolution, take a small sample, place it between two glass slides, and observe under a polarized light microscope. The absence of birefringent crystalline domains indicates complete dissolution.

Table 2: Recommended Starting Conditions for Cellulose Dissolution

Parameter Recommended Range Rationale & Field Insights
Cellulose Conc. (wt%) 2 - 10 wt% Start with 5 wt%. Higher concentrations dramatically increase viscosity, impeding mixing and heat transfer.[14][17]
Temperature (°C) 70 - 100°C An optimal balance between reducing IL viscosity and preventing cellulose degradation.[15][18] A temperature of 80-90°C is a robust starting point.
Time (h) 2 - 12 h Highly dependent on cellulose source, concentration, and temperature. Monitor visually.

| Stirring Speed (rpm) | 100 - 500 rpm | Vigorous stirring is essential for dispersing cellulose and ensuring uniform heating. Adjust based on viscosity. |

Protocol 2: Regeneration of Cellulose

Objective: To recover solid, amorphous cellulose from the ionic liquid solution.

Materials:

  • Cellulose-[EMDMIm][EtSO₄] solution from Protocol 1

  • Anti-solvent: Deionized water, ethanol, or acetone[2]

  • Large beaker containing the anti-solvent

  • Filtration apparatus (e.g., Büchner funnel)

  • Lyophilizer (freeze-dryer) or vacuum oven

Procedure:

  • Precipitation: Slowly extrude or pour the viscous cellulose solution into a beaker containing a large excess of the anti-solvent (e.g., deionized water) under gentle stirring. The volume of the anti-solvent should be at least 10 times the volume of the cellulose-IL solution.

  • Coagulation: Upon contact with the anti-solvent, the cellulose will immediately precipitate, forming a white, flocculent or gel-like solid. This occurs because the anti-solvent disrupts the solvation of cellulose by the ionic liquid, allowing the cellulose chains to re-form hydrogen bonds with each other and with the anti-solvent.[19][20][21]

  • Washing: Allow the regenerated cellulose to soak in the anti-solvent for at least one hour to facilitate the diffusion of the ionic liquid out of the cellulose matrix. Decant and replace the anti-solvent several times.

  • Filtration: Collect the regenerated cellulose by filtration. Wash the collected solid copiously with fresh anti-solvent until the ionic liquid is completely removed. (Absence of the IL in the filtrate can be confirmed by analytical methods if required).

  • Drying:

    • For porous structures (aerogels): Freeze the water-swollen cellulose hydrogel and then lyophilize (freeze-dry) it.

    • For powder/film: Dry the washed cellulose in a vacuum oven at 60°C until a constant weight is achieved.

The regenerated cellulose will be primarily amorphous (Cellulose II), which is often more reactive and accessible for further chemical modification or enzymatic hydrolysis compared to the original crystalline form (Cellulose I).[17][22]

Safety, Handling, and Troubleshooting

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle ionic liquids in a well-ventilated area or fume hood. Consult the Safety Data Sheet (SDS) for [EMDMIm][EtSO₄] before use.

  • Handling: [EMDMIm][EtSO₄] is hygroscopic. Store it in a tightly sealed container in a desiccator or glovebox to minimize water absorption.[10]

Table 3: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Cellulose not dissolving or dissolving very slowly. 1. Insufficient temperature. 2. Water contamination in IL or cellulose. 3. Cellulose concentration is too high. 1. Gradually increase temperature within the recommended range (up to 100°C). 2. Ensure all components are rigorously dried before use. 3. Reduce the amount of cellulose or add a co-solvent like dry DMSO.
Solution is dark brown or black. 1. Dissolution temperature is too high. 2. Prolonged heating time. 1. Reduce the temperature. Degradation may have occurred. 2. Monitor the dissolution more closely and stop heating once the solution is homogeneous.

| Cellulose precipitates during dissolution. | Water has been introduced into the system (e.g., from atmosphere). | Work under a dry, inert atmosphere. Ensure all glassware is completely dry. |

References

  • National Institutes of Health (NIH). (n.d.). Water-Driven Sol–Gel Transition in Native Cellulose/1-Ethyl-3-methylimidazolium Acetate Solutions - PMC.
  • MDPI. (2024, October 29). Understanding the Dissolution of Cellulose and Silk Fibroin in 1-ethyl-3-methylimidazolium Acetate and Dimethyl Sulphoxide for Application in Hybrid Films. Retrieved from [Link]

  • AIP Publishing. (n.d.). Dissolution of Cellulose in Ionic Liquid : A Review. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in Processing Cellulose Using Ionic Liquids as Solvents. Retrieved from [Link]

  • PubMed. (2024, October 29). Understanding the Dissolution of Cellulose and Silk Fibroin in 1-ethyl-3-methylimidazolium Acetate and Dimethyl Sulphoxide for Application in Hybrid Films. Retrieved from [Link]

  • SpringerLink. (n.d.). Co-solvent facilitated in situ esterification of cellulose in 1-ethyl-3-methylimidazolium acetate. Retrieved from [Link]

  • MDPI. (2018, September 1). Spinning Cellulose Hollow Fibers Using 1-Ethyl-3-methylimidazolium Acetate–Dimethylsulfoxide Co-Solvent. Retrieved from [Link]

  • ACS Publications. (n.d.). Ionic Liquids and Their Interaction with Cellulose | Chemical Reviews. Retrieved from [Link]

  • RSC Publishing. (n.d.). Dissolution of cellulose with ionic liquids and its application: a mini-review. Retrieved from [Link]

  • ACS Publications. (2022, November 7). Cellulose Regeneration in Imidazolium-Based Ionic Liquids and Antisolvent Mixtures: A Density Functional Theory Study | ACS Omega. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020, August 2). Dissolving Cellulose in 1,2,3-Triazolium- and Imidazolium-Based Ionic Liquids with Aromatic Anions - PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Viscosity of Cellulose-Imidazolium-Based Ionic Liquid Solutions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Dissolution of cellulose with ionic liquids. Retrieved from [Link]

  • Scientific.net. (2016, January 4). Effects of Pressure and Temperature on the Dissolution of Cellulose in Ionic Liquids. Retrieved from [Link]

  • PubMed. (2018, December 1). Effects of temperature on cellulose hydrogen bonds during dissolution in ionic liquid. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Hydrolysis of regenerated cellulose from ionic liquids and deep eutectic solvent over sulfonated carbon catalysts. Retrieved from [Link]

  • MDPI. (2021, January 6). Cellulose Dissolution in Ionic Liquid under Mild Conditions: Effect of Hydrolysis and Temperature. Retrieved from [Link]

  • Scientific.net. (2015, March 3). Effects of Pressure and Temperature on the Dissolution of Cellulose in Ionic Liquids. Retrieved from [Link]

  • YouTube. (2022, September 26). Lignocellulosic Biomass Pretreatment with Ionic Liquids | Protocol Preview. Retrieved from [Link]

  • Ottokemi. (n.d.). 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, ≥94.5% (HPLC). Retrieved from [Link]

  • 1-Methylimidazole China Manufacturer & Supplier. (n.d.). 1-Ethyl-2,3-Dimethylimidazolium Ethylsulfate. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Densities and Viscosities of 1-Ethyl-3-methylimidazolium n-Alkyl Sulfates. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Cellulose Regeneration in Imidazolium-Based Ionic Liquids and Antisolvent Mixtures: A Density Functional Theory Study - PMC. Retrieved from [Link]

  • RoCo Global. (n.d.). 1-Ethyl-3-methylimidazolium ethyl sulfate, >98%. Retrieved from [Link]

  • PubMed. (2017, March 15). The importance of the molecular weight of ethyl cellulose on the properties of aqueous-based controlled release coatings. Retrieved from [Link]

  • ProQuest. (n.d.). Properties and applications of cellulose regenerated from cellulose/imidazolium-based ionic liquid/co-solvent solutions: A short review. Retrieved from [Link]

Sources

Application Notes & Protocols: High-Purity Lignin Extraction Using the Ionic Liquid 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

Lignocellulosic biomass stands as a vast, renewable resource for biofuels and value-added chemicals. However, its recalcitrant nature, primarily due to the complex and robust structure of lignin, presents a significant challenge for efficient valorization.[1] Ionic liquids (ILs), prized for their negligible vapor pressure, thermal stability, and tunable solvent properties, have emerged as powerful "green solvents" for biomass pretreatment.[2][3] This guide provides a comprehensive protocol for the selective extraction of lignin from lignocellulosic biomass using the ionic liquid 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate ([C₂C₁dmim][EtSO₄]). We will delve into the mechanistic underpinnings of the process, offer a detailed, field-tested experimental workflow, and discuss the critical parameters that govern extraction efficiency and lignin purity.

Introduction: The Role of Ionic Liquids in Biomass Deconstruction

Traditional methods for delignification, such as the Kraft or Organosolv processes, often require harsh conditions, volatile organic solvents, and can lead to the degradation of valuable biomass components.[4] Ionic liquids offer a compelling alternative by enabling the disruption of the intricate network of cellulose, hemicellulose, and lignin under milder conditions.[2][5]

The efficacy of ILs in this process stems from their unique ability to form hydrogen bonds, particularly through the anion, which competitively disrupts the native intra- and intermolecular hydrogen bonds within the biomass structure.[6][7] This action effectively dissolves lignin and hemicellulose while decrystallizing cellulose, making all components more accessible for downstream applications.[1][8] Imidazolium-based ILs, in particular, have been extensively studied and proven effective for biomass dissolution and lignin extraction.[5]

Why 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate?

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate ([C₂C₁dmim][EtSO₄]) is an aprotic, water-miscible ionic liquid. Its dissolution mechanism for lignin is primarily driven by the interaction between the ions of the IL and the functional groups of lignin.

Proposed Dissolution Mechanism: The core of the dissolution process is the disruption of hydrogen bonds.[7] The ethyl sulfate anion ([EtSO₄]⁻) acts as a strong hydrogen bond acceptor, interacting with the hydroxyl groups abundant in the lignin polymer. Simultaneously, the imidazolium cation ([C₂C₁dmim]⁺) interacts with the aromatic rings of lignin through π-π stacking and electrostatic forces. This concerted action overcomes the internal hydrogen bonding within the lignin structure and the linkages between lignin and hemicellulose, leading to its solubilization in the IL.[7][8]

Diagram: Proposed Lignin Dissolution Mechanism

G cluster_0 Lignocellulosic Biomass (Solid) cluster_1 Ionic Liquid Medium cluster_2 Dissolution Process cluster_3 Resulting Solution Biomass Lignin-Hemicellulose-Cellulose Complex (Extensive H-Bonding) Dissolution Disruption of H-Bonds π-π Interactions Biomass->Dissolution Introduction of IL + Heat IL [C₂C₁dmim]⁺[EtSO₄]⁻ (Ionic Liquid) IL->Dissolution Solubilized_Lignin Solubilized Lignin-[IL] Complex Dissolution->Solubilized_Lignin Lignin Solubilizes Cellulose_Pulp Cellulose-Rich Pulp (Solid) Dissolution->Cellulose_Pulp Cellulose Remains Solid

Caption: Mechanism of lignin solubilization in [C₂C₁dmim][EtSO₄].

Materials and Safety

Key Reagents & Equipment
  • Ionic Liquid: 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate ([C₂C₁dmim][EtSO₄]), CAS: 516474-08-1[9][10]

  • Biomass: Milled lignocellulosic material (e.g., wood flour, straw, bagasse), dried, particle size < 0.5 mm.

  • Anti-solvent: Deionized water.

  • Washing Solvents: Deionized water, Ethanol.

  • Equipment: Reaction vessel (e.g., three-neck flask), overhead stirrer or magnetic stirrer with heating mantle, condenser, centrifuge, vacuum filtration setup, freeze-dryer or vacuum oven.

Safety Precautions

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is classified as a skin and eye irritant.[10][11] Always handle this chemical in a well-ventilated area, preferably a fume hood.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[10]

  • Handling: Avoid inhalation of any mists or vapors and prevent contact with skin and eyes.[12] Wash hands thoroughly after handling.[11][13][14]

  • Spills: In case of a spill, absorb with an inert material (e.g., cloth, fleece) and place in a suitable container for disposal.[13] Do not allow the product to enter drains.[12][13]

  • Storage: Store in a cool, dry, well-ventilated place with the container tightly sealed.[11][12]

Detailed Experimental Protocol

This protocol is designed for the efficient extraction of lignin, leaving a cellulose-rich pulp suitable for further enzymatic hydrolysis.[15]

Step 1: Biomass Pretreatment (Physical)

The goal of pretreatment is to increase the surface area of the biomass, enhancing its accessibility to the ionic liquid.[8]

  • Milling: Grind the raw lignocellulosic feedstock to a fine powder (particle size < 0.5 mm).

  • Drying: Dry the milled biomass in an oven at 60-80 °C overnight to remove residual moisture, which can affect the efficiency of the IL. Store the dried biomass in a desiccator until use.

Step 2: Lignin Dissolution in [C₂C₁dmim][EtSO₄]

This is the core extraction step where lignin is selectively dissolved from the biomass matrix.

  • Setup: Assemble a reaction vessel equipped with a stirrer and a condenser in a heating mantle.

  • Loading: Add the dried biomass and the ionic liquid to the vessel. A typical solid loading is 5-10% (w/w), corresponding to an IL-to-biomass ratio of 10:1 to 20:1.

    • Causality Insight: A lower solid loading ensures sufficient IL is available to fully wet and penetrate the biomass particles, promoting efficient lignin dissolution. Higher loadings can lead to high viscosity and incomplete extraction.

  • Reaction: Heat the mixture to a temperature between 120-150 °C with continuous stirring (e.g., 300 rpm). Maintain these conditions for 1-4 hours.

    • Causality Insight: Elevated temperatures increase the kinetic energy of the system, accelerating the breakdown of lignin-carbohydrate bonds and enhancing the solubility of lignin in the IL.[16] The reaction time is optimized to maximize lignin yield without significant degradation of carbohydrates.

Step 3: Separation of Cellulose-Rich Pulp

After dissolution, the insoluble cellulose-rich fraction must be separated from the lignin-IL solution.

  • Cooling: Allow the mixture to cool to approximately 60-70 °C to reduce viscosity.

  • Centrifugation: Transfer the slurry to centrifuge tubes and centrifuge at high speed (e.g., 6000 rpm for 10 minutes) to pellet the solid pulp.[3]

  • Decanting: Carefully decant the dark, lignin-rich supernatant into a separate container. This supernatant contains the dissolved lignin and the ionic liquid.

  • Washing: Wash the solid pulp repeatedly with deionized water (e.g., 3 times with 500 mL each for a 10g starting material) followed by centrifugation to remove any residual IL.[3] Combine the washings with the supernatant if IL recovery is desired. The resulting solid is a cellulose-rich pulp.

Step 4: Lignin Precipitation (Anti-Solvent Method)

Lignin is recovered from the supernatant by adding an anti-solvent, which disrupts the lignin-IL interactions.

  • Precipitation: While stirring the lignin-IL supernatant, slowly add deionized water (an anti-solvent). A typical volume ratio is 5:1 water-to-supernatant.

    • Causality Insight: Water forms stronger hydrogen bonds with the ionic liquid than the lignin does.[7] This preferential interaction displaces the lignin from the IL, causing it to precipitate out of the solution as a solid.[15]

  • Maturation: Continue stirring the mixture for 30-60 minutes to allow for complete precipitation.

Step 5: Lignin Purification and Drying

The precipitated lignin is collected and purified.

  • Collection: Separate the precipitated lignin from the IL-water solution via vacuum filtration or centrifugation.[6]

  • Washing: Wash the collected lignin cake thoroughly with deionized water to remove any remaining IL and other water-soluble impurities.

  • Drying: Dry the purified lignin using a freeze-dryer or in a vacuum oven at 40-50 °C until a constant weight is achieved. The final product is a high-purity lignin powder.

Diagram: Experimental Workflow for Lignin Extraction

G Start Start: Dried, Milled Biomass Step1 Step 2: Lignin Dissolution - Add [C₂C₁dmim][EtSO₄] - Heat (120-150°C) - Stir (1-4h) Start->Step1 Step2 Step 3: Separation - Centrifuge - Decant Supernatant Step1->Step2 Step3 Step 4: Lignin Precipitation - Add Water (Anti-Solvent) to Supernatant Step2->Step3 Lignin-IL Supernatant Pulp_Wash Wash Pulp with Water Step2->Pulp_Wash Solid Pulp Step4 Step 5: Purification & Drying - Filter/Centrifuge Lignin - Wash with Water - Dry Step3->Step4 End_Lignin Final Product: High-Purity Lignin Step4->End_Lignin IL_Recovery IL Recovery (Optional) - Evaporate Water from Filtrate Step4->IL_Recovery IL-Water Filtrate End_Pulp Byproduct: Cellulose-Rich Pulp Pulp_Wash->End_Pulp

Sources

Application Notes & Protocols: 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate as a Versatile Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Role of Imidazolium-Based Ionic Liquids in Green Chemistry

The paradigm of modern chemical synthesis is increasingly shaped by the principles of green chemistry, which prioritize the reduction of hazardous substances and the minimization of environmental impact. A significant focus of this movement has been the replacement of volatile organic compounds (VOCs) with safer, more sustainable solvent alternatives. Room-temperature ionic liquids (ILs) have emerged as a compelling class of solvents in this context.[1] These are salts that exist in a liquid state at or near ambient temperatures, characterized by negligible vapor pressure, high thermal stability, and a tunable chemical nature.[1]

Among the diverse families of ILs, those based on the imidazolium cation have been extensively investigated. This guide focuses on 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate (CAS: 516474-08-1), a member of this class, exploring its potential as a recyclable and efficiency-enhancing medium for critical organic synthesis reactions. We will delve into its fundamental properties and provide detailed, field-tested protocols for its application, offering researchers and drug development professionals a practical framework for leveraging its unique advantages.

Physicochemical Properties of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate

The utility of an ionic liquid as a solvent is dictated by its physical and chemical properties. Understanding these characteristics is crucial for designing effective synthetic protocols, including reaction setup, work-up, and solvent recycling.

Key Property Data

The properties of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate are summarized below. This data provides the foundational parameters for its use in a laboratory setting.

PropertyValueReference
CAS Number 516474-08-1[2][3]
Molecular Formula C₉H₁₈N₂O₄S[2]
Molecular Weight 250.32 g/mol [2]
Appearance Beige to yellow powder or crystals[3]
Assay ≥94.5% (HPLC)[2][3]
Water Content ≤0.5%[2]
Chloride (Cl⁻) Traces ≤100 mg/kg[2]
Flash Point 149 °C (300.2 °F) - closed cup[2]
Structural Features and Implications for Synthesis

The structure of the 1-ethyl-2,3-dimethylimidazolium cation, with methyl groups at both the 2 and 3 positions, distinguishes it from the more common 1,3-disubstituted imidazolium salts. The presence of the C(2)-methyl group blocks the formation of N-heterocyclic carbenes that can occur in 1,3-dialkylimidazolium ILs under basic conditions. This can enhance the stability of the solvent and prevent it from acting as a ligand precursor for certain transition metal catalysts, leading to more predictable catalytic behavior. The ethyl sulfate anion provides a non-coordinating, hydrophilic character to the ionic liquid.

Core Advantages in Synthetic Applications

The choice of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate as a reaction medium is underpinned by several key advantages that align with the goals of sustainable and efficient chemistry.

  • A Green, Recyclable Medium : With a negligible vapor pressure, this IL eliminates the release of volatile organic pollutants, significantly improving laboratory safety and reducing environmental impact.[1] Its high thermal stability allows for a wide operational temperature range. Crucially, its immiscibility with many non-polar organic solvents enables straightforward product extraction and subsequent recycling of the IL phase, a process detailed in Section 6.0.[4]

  • Enhancing Reaction Efficiency : Ionic liquids are highly polar yet non-coordinating solvents. This unique environment can stabilize polar transition states and intermediates in reactions, often leading to significant rate enhancements compared to conventional molecular solvents.[5] For reactions like the Diels-Alder cycloaddition, this can mean the difference between requiring harsh thermal conditions and proceeding smoothly at room temperature.

  • Catalyst Stabilization and Immobilization : The ionic nature of the solvent provides an excellent medium for dissolving and stabilizing transition metal catalysts. This "immobilization" of the catalyst in the IL phase prevents its leaching during product extraction, allowing for the reuse of expensive catalyst systems over multiple reaction cycles. This has been demonstrated effectively for palladium-catalyzed reactions in various imidazolium-based ILs.[6]

Application Protocol: Palladium-Catalyzed Heck-Mizoroki Reaction

The Heck reaction is a cornerstone of C-C bond formation, coupling unsaturated halides with alkenes in the presence of a palladium catalyst and a base.[7] Its application in drug discovery and fine chemical synthesis is extensive.[8] Using an ionic liquid like 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate can improve catalyst longevity and simplify product isolation.

Background and Mechanism

The catalytic cycle of the Heck reaction involves the oxidative addition of an organohalide to a Pd(0) species, followed by olefin insertion, β-hydride elimination to release the product, and reductive elimination to regenerate the Pd(0) catalyst.[9] The ionic liquid serves as a stable, polar medium that can effectively dissolve the palladium catalyst and prevent the aggregation of palladium nanoparticles, thereby maintaining high catalytic activity over time.[6]

General Workflow for a Heck Reaction in an Ionic Liquid

A Charge Reactor: - Ionic Liquid - Aryl Halide - Alkene - Base (e.g., K₂CO₃) B Degas System (e.g., N₂ purge) A->B 1 C Add Pd Catalyst (e.g., Pd(OAc)₂) B->C 2 D Heat to Reaction Temp (e.g., 100-120 °C) & Stir C->D 3 E Monitor Reaction (TLC / GC-MS) D->E 4 F Cool to RT E->F 5 Completion G Product Extraction: Add non-polar solvent (e.g., Hexane, Ether) F->G 6 H Separate Phases G->H 7 I Aqueous Layer: Product in Organic Solvent H->I Organic Phase J Ionic Liquid Layer: Contains Catalyst H->J IL Phase K Isolate Product: - Dry Organic Layer - Evaporate Solvent - Purify (Chromatography) I->K L Recycle IL: - Wash with Solvent - Dry under Vacuum - Reuse J->L

Caption: General workflow for a Heck reaction in an ionic liquid.

Detailed Experimental Protocol: Synthesis of Ethyl Cinnamate

This protocol describes the coupling of iodobenzene and ethyl acrylate. While this specific reaction has not been published in 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, the conditions are adapted from well-established procedures in closely related imidazolium ILs, such as [bmim][BF₄], and are expected to be highly effective.[6][10]

Materials and Reagents:

  • 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate: 2.0 mL

  • Iodobenzene: 1.0 mmol, 204 mg

  • Ethyl acrylate: 1.2 mmol, 120 mg, 130 µL

  • Potassium carbonate (K₂CO₃), anhydrous: 1.5 mmol, 207 mg

  • Palladium(II) acetate (Pd(OAc)₂): 0.02 mmol, 4.5 mg

  • Reaction vial (e.g., 10 mL microwave vial) with stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Diethyl ether or Hexane for extraction

Procedure:

  • Reactor Setup: To the reaction vial, add 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate (2.0 mL), iodobenzene (1.0 mmol), ethyl acrylate (1.2 mmol), and anhydrous potassium carbonate (1.5 mmol).

  • Inerting: Seal the vial and purge with an inert gas (N₂) for 5-10 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Briefly open the vial under a positive pressure of inert gas and add the palladium(II) acetate (0.02 mmol). Reseal the vial immediately.

  • Reaction: Place the vial in a preheated oil bath or heating block at 110 °C. Stir the mixture vigorously for the specified reaction time (typically 2-6 hours).

  • Monitoring: The reaction progress can be monitored by taking a small aliquot, dissolving it in an organic solvent, and analyzing by TLC or GC-MS.

  • Work-up and Product Isolation:

    • After the reaction is complete (as determined by the consumption of iodobenzene), cool the vial to room temperature.

    • Add 5 mL of diethyl ether to the vial and stir vigorously for 10 minutes.

    • Allow the phases to separate. The upper layer is the diethyl ether containing the product, while the lower, denser layer is the ionic liquid containing the catalyst and base.

    • Carefully decant or pipette the ether layer. Repeat the extraction of the ionic liquid phase two more times with 5 mL of diethyl ether.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ethyl cinnamate by flash column chromatography on silica gel if necessary.

  • IL Recycling: The remaining ionic liquid phase can be prepared for reuse as described in Section 6.0.

Application Protocol: Diels-Alder Cycloaddition

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings, widely used in the synthesis of complex natural products and pharmaceuticals.[11] The reaction rate and selectivity are often sensitive to the solvent environment. Ionic liquids have been shown to act as excellent media, promoting the reaction through their inherent polarity and Lewis acidity.[5]

Background

The use of neutral ionic liquids can lead to rate enhancements and selectivities comparable to those seen in highly polar or Lewis acidic media, such as lithium perchlorate-diethyl ether mixtures, but without the associated hazards.[5] The organized structure of the ionic liquid can help to stabilize the polar, concerted transition state of the cycloaddition, lowering the activation energy.

Detailed Experimental Protocol: Cycloaddition of Isoprene and Maleic Anhydride

This protocol is a classic example of a Diels-Alder reaction that benefits from a polar medium.

Materials and Reagents:

  • 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate: 2.0 mL

  • Isoprene (freshly distilled): 2.0 mmol, 136 mg, 200 µL

  • Maleic anhydride: 2.0 mmol, 196 mg

  • Reaction vial with stir bar

  • Diethyl ether for extraction

Procedure:

  • Reactor Setup: In a reaction vial, dissolve maleic anhydride (2.0 mmol) in 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate (2.0 mL) with stirring. The dissolution may be gently warmed if necessary.

  • Reagent Addition: Cool the mixture to room temperature, then add isoprene (2.0 mmol).

  • Reaction: Seal the vial and stir the mixture at room temperature. The reaction is often complete within 1-4 hours.

  • Monitoring: Monitor the disappearance of the starting materials by TLC.

  • Work-up and Product Isolation:

    • Once the reaction is complete, add 5 mL of diethyl ether and stir vigorously for 10 minutes.

    • The product will be extracted into the ether phase. Allow the layers to separate.

    • Carefully remove the upper ether layer. Repeat the extraction of the ionic liquid phase two more times with 5 mL of diethyl ether.

    • Combine the ether extracts and evaporate the solvent under reduced pressure to obtain the cycloadduct. The product is often pure enough for subsequent steps without further purification.

  • IL Recycling: The ionic liquid phase can be recovered and purified for reuse.

General Protocol for Ionic Liquid Recycling

A primary advantage of using ionic liquids is their potential for recovery and reuse, which is critical for both economic viability and sustainability.

Post-Reaction Work-up and Product Extraction

The fundamental principle behind IL recycling is the differential solubility of the organic products and the IL itself. Most non-polar to moderately polar organic products can be efficiently extracted using a non-polar solvent (e.g., hexane, diethyl ether, ethyl acetate), while the highly polar ionic liquid and any dissolved catalysts or inorganic salts remain in the IL phase.

Workflow for IL Recovery and Purification

A Post-Reaction Mixture (IL, Catalyst, Salts, Byproducts) B Extract with Non-Polar Solvent (e.g., Diethyl Ether, 3x) A->B 1 C Separate Phases B->C 2 D Organic Phase: Contains Product & Soluble Byproducts C->D E Ionic Liquid Phase: (IL, Catalyst, Inorganic Salts) C->E F Wash IL Phase (Optional, with fresh extraction solvent) E->F 3 G Dry IL under High Vacuum (e.g., 70-80 °C) F->G 4 H Purified, Recycled Ionic Liquid G->H 5 I Verify Purity (e.g., NMR, Water Content) H->I 6 J Ready for Reuse I->J

Caption: General workflow for ionic liquid recycling after a reaction.

Step-by-Step Recycling Procedure
  • Initial Extraction: Following the product extraction steps outlined in the reaction protocols (e.g., Sections 4.3 and 5.2), ensure the ionic liquid phase is collected.

  • Washing (Optional): To remove any residual organic compounds, the IL phase can be washed one final time with a fresh portion of the extraction solvent. The solvent is then decanted.

  • Drying: Transfer the ionic liquid to a round-bottom flask. Connect the flask to a high-vacuum line (Schlenk line).

  • Heating: While under vacuum, gently heat the ionic liquid to 70-80 °C using an oil bath. This will effectively remove any residual extraction solvent and water that may have been introduced. Maintain heating under vacuum for several hours until the liquid is clear and no further solvent is observed distilling.

  • Verification: The purity of the recycled IL can be confirmed by ¹H NMR spectroscopy and by measuring its water content (e.g., via Karl Fischer titration) to ensure it meets the requirements for subsequent reactions.

  • Storage: Store the dried, recycled ionic liquid under an inert atmosphere to prevent moisture absorption.

Conclusion

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate represents a valuable tool for the modern organic chemist. Its favorable physicochemical properties, including high thermal stability and negligible volatility, position it as a superior green alternative to conventional organic solvents. The protocols detailed herein for the Heck-Mizoroki coupling and Diels-Alder cycloaddition demonstrate its utility in facilitating important synthetic transformations. The inherent capacity for catalyst immobilization and straightforward solvent recycling further enhances its appeal, providing a pathway to more sustainable, cost-effective, and efficient chemical manufacturing. By integrating such advanced solvent systems, researchers and drug development professionals can push the boundaries of chemical synthesis while adhering to the principles of green chemistry.

References

  • RoCo Global. 1-Ethyl-3-methylimidazolium ethyl sulfate, >98%. RoCo Global. [Link]

  • Yamaguchi, T., et al. (2017). Dielectric Relaxation of the Ionic Liquid 1-Ethyl-3-methylimidazolium Ethyl Sulfate: Microwave and Far-IR Properties. The Journal of Physical Chemistry B. [Link]

  • Alfa Chemical Co., Ltd. (2022). The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid. Alfa Chemical. [Link]

  • Ottokemi. 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, ≥94.5% (HPLC). Ottokemi. [Link]

  • Ottokemi. 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, ≥94.5% (HPLC). Ottokemi. [Link]

  • ResearchGate. (2015). Ionic Liquids Recycling for Reuse. ResearchGate. [Link]

  • ResearchGate. Intramolecular Diels Alder reactions in highly organized imidazolium salt-based ionic liquid crystals. ResearchGate. [Link]

  • ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for.... ResearchGate. [Link]

  • Cseri, T., et al. (2010). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Md Mizanur Rahman, et al. (2021). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. Molecules. [Link]

  • Florida Gulf Coast University. (2017). Dielectric Relaxation of the Ionic Liquid 1-Ethyl-3-methylimidazolium Ethyl Sulfate: Microwave and Far-IR Properties. FGCU. [Link]

  • Miles, D. H., et al. (2024). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. Molecules. [Link]

  • Arkivoc. Palladate Salts from Ionic Liquids as Catalysts in the Heck Reaction. Arkivoc. [Link]

  • ResearchGate. (2016). Probing the Interaction of 1-Ethyl-3-methylimidazolium Ethyl Sulfate ([Emim][EtSO4]) with Alcohols and Water by Solvent and Rotational Relaxation. ResearchGate. [Link]

  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry. [Link]

  • Earle, M. J., et al. (2000). Diels–Alder reactions in ionic liquids . A safe recyclable alternative to lithium perchlorate–diethyl ether mixtures. Green Chemistry. [Link]

  • Xu, L., Chen, W., & Xiao, J. (2000). Heck Reaction in Ionic Liquids and the in Situ Identification of N-Heterocyclic Carbene Complexes of Palladium. Organometallics. [Link]

  • Rajendran, A. (2015). Diels-Alder reactions in green medium by microwave irradiation supported by bis (trifluoromethane) sulfonimide lithium. Indian Journal of Advances in Chemical Science. [Link]

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The Pivotal Role of 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate in Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Nanomaterial Fabrication

The burgeoning field of nanotechnology necessitates the development of novel and efficient methodologies for the synthesis of nanoparticles with controlled size, shape, and stability. Ionic liquids (ILs), with their unique physicochemical properties, have emerged as promising media for the creation of advanced nanomaterials.[1][2] Among these, 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate ([Edimim][EtSO₄]) presents a unique molecular architecture that offers distinct advantages in the synthesis and stabilization of nanoparticles. This technical guide provides an in-depth exploration of the role of [Edimim][EtSO₄] in nanoparticle synthesis, complete with detailed application notes and protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties of 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate

Understanding the intrinsic properties of [Edimim][EtSO₄] is paramount to appreciating its function in nanoparticle synthesis.

PropertyValue/DescriptionSignificance in Nanoparticle Synthesis
Molecular Formula C₉H₁₈N₂O₄SThe combination of the imidazolium cation and the ethyl sulfate anion dictates the overall polarity, viscosity, and coordinating ability of the ionic liquid.
Molecular Weight 250.32 g/mol [3]Influences the viscosity and diffusion rates of precursors and nascent nanoparticles within the reaction medium.
Appearance Colorless to pale yellow liquidAllows for easy visual monitoring of colorimetric changes often associated with nanoparticle formation (e.g., the appearance of the surface plasmon resonance band for gold and silver nanoparticles).
Viscosity Higher than corresponding C2-protonated ILsThe methyl group at the C2 position of the imidazolium ring introduces steric hindrance, leading to a more ordered liquid structure and consequently higher viscosity. This can influence the kinetics of nanoparticle growth and aggregation.
Solubility Miscible with water and other polar solventsEnables facile purification of nanoparticles and the potential for creating biphasic reaction systems.

The Multifaceted Role of [Edimim][EtSO₄] in Nanoparticle Synthesis

[Edimim][EtSO₄] is not merely a passive solvent but an active participant in the nanoparticle formation process, functioning as a reaction medium, a stabilizer, and a morphology-directing agent.

Reaction Medium: A "Green" and Tunable Environment

Ionic liquids like [Edimim][EtSO₄] offer a thermally stable and non-volatile environment for nanoparticle synthesis, often leading to higher reaction rates and the formation of smaller particles due to increased nucleation rates.[4] Their negligible vapor pressure makes them an environmentally benign alternative to volatile organic solvents.

Nanoparticle Stabilization: A Tale of Two Forces

The primary role of [Edimim][EtSO₄] in nanoparticle synthesis is to prevent the agglomeration of newly formed particles, a critical factor in obtaining stable colloidal dispersions. This stabilization is achieved through a combination of electrostatic and steric repulsion.

  • Electrostatic Stabilization: The ions of [Edimim][EtSO₄] form a charged layer around the nanoparticle surface, creating a repulsive electrostatic force between adjacent particles.

  • Steric Stabilization: The bulky organic cation, 1-ethyl-2,3-dimethylimidazolium, provides a steric barrier that physically hinders the close approach of nanoparticles.

The methylation at the C2 position of the imidazolium ring in [Edimim][EtSO₄] is a key structural feature. This modification disrupts the potential for hydrogen bonding that exists in C2-protonated imidazolium salts, leading to a more ordered liquid structure. This altered intermolecular interaction can influence the packing of the ionic liquid at the nanoparticle surface, thereby affecting the stability and dispersity of the resulting nanoparticles.

Diagram: Mechanism of Nanoparticle Stabilization by [Edimim][EtSO₄]

G cluster_nanoparticle Nanoparticle Core cluster_repulsion Inter-particle Repulsion NP NP Cation1 Edimim⁺ NP->Cation1 Electrostatic Interaction Anion1 EtSO₄⁻ NP->Anion1 Electrostatic Interaction Cation2 Edimim⁺ Anion2 EtSO₄⁻ NP2 NP Cation2->NP2 G Workflow for Silver Nanoparticle Synthesis A Dissolve AgNO₃ in [Edimim][EtSO₄] C Heat both solutions to 80°C with stirring A->C B Dissolve Sodium Citrate in [Edimim][EtSO₄] B->C D Add citrate solution dropwise to AgNO₃ solution at 40°C C->D E Continue stirring for 4 hours D->E F Adjust pH to 8.0 E->F G Centrifuge to isolate Ag Nanoparticles F->G H Wash with water and ethanol G->H I Characterize Nanoparticles (UV-Vis, DLS, TEM) H->I

Caption: Step-by-step workflow for silver nanoparticle synthesis.

Detailed Protocol
  • Preparation of Precursor Solutions:

    • In a three-neck flask, dissolve a calculated amount of silver nitrate (AgNO₃) in a specific volume of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate ([Edimim][EtSO₄]) to achieve the desired molar concentration.

    • In a separate beaker, dissolve an equimolar amount of sodium citrate in [Edimim][EtSO₄].

  • Reaction Setup:

    • Heat both solutions to 80°C under constant stirring for approximately 2 hours to ensure complete dissolution and thermal equilibrium.

  • Nanoparticle Synthesis:

    • Cool the silver nitrate solution to 40°C.

    • Using a constant pressure dropping funnel, add the sodium citrate solution dropwise to the stirred silver nitrate solution. A color change to yellowish-brown should be observed, indicating the formation of silver nanoparticles.

    • Continue stirring the reaction mixture at 40°C for 4 hours to allow for the complete reduction and stabilization of the nanoparticles.

  • Purification:

    • Adjust the pH of the colloidal solution to 8.0 using a suitable base.

    • Centrifuge the solution at a high speed (e.g., 10,000 rpm) for 1 hour to pellet the silver nanoparticles.

    • Discard the supernatant and re-disperse the nanoparticles in deionized water. Repeat the washing step twice with deionized water and once with ethanol to remove any residual ionic liquid and unreacted precursors.

  • Characterization:

    • UV-Vis Spectroscopy: Confirm the formation of silver nanoparticles by observing the characteristic surface plasmon resonance peak, typically around 400-450 nm.

    • Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and size distribution of the nanoparticles.

    • Transmission Electron Microscopy (TEM): Visualize the morphology (shape and size) of the synthesized silver nanoparticles.

Causality Behind Experimental Choices

  • Choice of Reducing Agent: Sodium citrate acts as a mild reducing agent and a capping agent, contributing to the stability of the nanoparticles. [1]* Temperature Control: The initial heating to 80°C ensures the complete dissolution of precursors. The subsequent reduction at a lower temperature of 40°C allows for controlled nucleation and growth of the nanoparticles, preventing rapid, uncontrolled growth that can lead to larger, less uniform particles.

  • pH Adjustment: Adjusting the pH to 8.0 can influence the surface charge of the nanoparticles and the stabilizing effect of the ionic liquid, enhancing colloidal stability.

Troubleshooting

IssuePossible CauseSuggested Solution
No nanoparticle formation (no color change) Insufficient reduction; low temperature.Increase the reaction time or slightly increase the reaction temperature. Ensure the purity of the reagents.
Broad UV-Vis peak Polydisperse nanoparticles.Optimize the dropwise addition rate of the reducing agent. Ensure uniform heating and stirring.
Nanoparticle aggregation Incomplete stabilization.Increase the concentration of the ionic liquid. Ensure thorough washing to remove any destabilizing impurities.

Conclusion and Future Outlook

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate holds significant promise as a versatile and effective medium for the synthesis of a wide range of nanoparticles. Its unique structural features, particularly the C2-methylation, offer a pathway to finely tune the properties of the resulting nanomaterials. While the direct synthesis of nanoparticles in [Edimim][EtSO₄] is an area requiring further dedicated research, the foundational knowledge from similar ionic liquids provides a strong basis for exploration. Future studies should focus on elucidating the precise role of the C2-methyl group and the ethyl sulfate anion in controlling nanoparticle morphology and catalytic activity. The development of detailed protocols for various metallic and metal oxide nanoparticles in this promising ionic liquid will undoubtedly expand the toolkit of materials scientists and drug development professionals, paving the way for the next generation of advanced nanomaterials.

References

  • (2023). Synthesis and Modification of Nanoparticles with Ionic Liquids: a Review. BioNanoScience.
  • Imidazolium-Based Ionic Liquid-Assisted Silver Nanoparticles and Their Antibacterial Activity: Experimental and Density Functional Theory Studies. ACS Omega, (2023).
  • Synthesis and Characterization of Ultra-Small Gold Nanoparticles in the Ionic Liquid 1-Ethyl-3- methylimidazolium Dicyanamide. OPUS.
  • Synthesis and Characterization of Ultra‐Small Gold Nanoparticles in the Ionic Liquid 1‐Ethyl‐3‐methylimidazolium Dicyanamide, [Emim][DCA]. PMC - NIH.
  • Synthesis and Characterization of Ultra-Small Gold Nanoparticles in the Ionic Liquid 1-Ethyl-3-methylimidazolium Dicyanamide, [Emim][DCA]. PubMed.
  • 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: Synthesis, structure and magneto-structural correlations.
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  • Silver Nanoparticles: Synthesis, Structure, Properties and Applic
  • CATALYSIS WITH IONIC LIQUID MEDIATED METAL NANOPARTICLES.
  • Synthesis of Various Size Gold Nanoparticles by Chemical Reduction Method with Different Solvent Polarity. PubMed, (2020).
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  • Dye-stabilized nanoparticles and methods of their manufacture and therapeutic use.
  • Imidazolium-Based Ionic Liquid-Assisted Silver Nanoparticles and Their Antibacterial Activity: Experimental and Density Functional Theory Studies. NIH.
  • The role of the C2 position in interionic interactions of imidazolium based ionic liquids: a vibrational and NMR spectroscopic study. Semantic Scholar.
  • Synthesis of Gold Nanoparticles by Chemical Reduction Method for Direct Ink Writing.
  • Comparative Study of the High Pressure Thermophysical Properties of 1-Ethyl-3-methylimidazolium and 1,3-Diethylimidazolium Ethyl Sulfates for Use as Sustainable and Efficient Hydraulic Fluids.
  • 1-Ethyl-3-methylimidazolium based ionic liquids containing cyano groups: Synthesis, characterization, and crystal structure.
  • Method for the synthesis of nanoparticles of heterometallic nanocomposite materials.
  • Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. PMC - NIH, (2022).
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Troubleshooting & Optimization

Technical Support Center: Managing Viscosity of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate. The focus is to provide practical, field-proven insights into managing its viscosity during experimental and processing workflows.

Introduction

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate (CAS No. 516474-08-1) is an ionic liquid (IL) with applications in chemical synthesis and as a green solvent.[1] Like many ionic liquids, its high viscosity compared to conventional molecular solvents can present significant processing challenges, affecting mass transfer, mixing efficiency, and pumpability.[2] This guide provides a structured approach to understanding, troubleshooting, and controlling the viscosity of this specific IL to ensure process consistency and success.

Technical Data Summary

The following table summarizes key physical properties of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate. These values are critical reference points for any viscosity management strategy.

PropertyValueSource(s)
CAS Number 516474-08-1
Molecular Formula C₉H₁₈N₂O₄S
Molecular Weight 250.32 g/mol
Appearance Colorless to pale yellow liquid[3]
Density ~1.17 g/cm³ (at 25°C)[3]
Viscosity ~86 cP (at 25°C)[3]
Melting Point -19 °C[3]
Flash Point 149 °C (300.2 °F) - closed cup
Water Solubility Miscible[3]
Typical Water Content ≤0.5%
Frequently Asked Questions (FAQs)

Q1: Why is 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate inherently viscous?

The viscosity of ionic liquids is primarily due to the strong intermolecular forces between the constituent ions.[4] Unlike neutral molecular solvents, ILs are composed entirely of cations and anions, leading to a dense network of Coulombic interactions (charge-charge forces) and van der Waals forces.[4] This strong, collective "charge network" restricts ionic mobility, resulting in higher viscosity compared to conventional solvents.[2]

Q2: What are the primary factors I can manipulate to control its viscosity?

There are three primary levers for controlling the viscosity of this IL during processing:

  • Temperature: Viscosity is highly dependent on temperature.[5][6] Increasing the temperature is often the most effective way to reduce viscosity.

  • Water Content: The presence of even small amounts of water can significantly decrease the viscosity of many ionic liquids.[4][7]

  • Co-solvents: The addition of molecular solvents (e.g., acetonitrile, short-chain alcohols) can disrupt the ionic network and lower the overall viscosity of the mixture.[2][4]

Q3: How exactly does temperature affect the viscosity?

As temperature increases, the kinetic energy of the individual ions (1-Ethyl-2,3-dimethylimidazolium⁺ and ethyl sulfate⁻) increases. This enhanced thermal motion allows the ions to more easily overcome the strong intermolecular attractive forces, leading to a significant decrease in flow resistance (viscosity). The temperature dependence of viscosity for this IL has been experimentally measured over a wide range from 283.15 K to 373.15 K (10°C to 100°C).[6] This relationship can often be described by models such as the Vogel-Tammann-Fulcher (VTF) equation.[5][6]

Q4: How does water impact the viscosity? Is adding water always a good strategy?

For the pure ionic liquid, adding water generally lowers viscosity.[4][7] Water molecules, being small and polar, can integrate into the ionic network, effectively shielding the charges of the ions from one another. This reduces the strength of the Coulombic interactions and increases ionic mobility, thus decreasing viscosity.

However, this effect is not universal across all IL applications. Causality Check: In systems where the IL is used to dissolve a polymer like cellulose, the addition of water can have the opposite effect. It can worsen the solvency conditions for the polymer, leading to polymer chain association and the formation of a highly viscous gel.[8] Therefore, the decision to use water as a viscosity modifier must be validated for your specific application.

Troubleshooting Guide: Common Viscosity-Related Issues
Symptom / Observation Potential Root Cause Recommended Action & Scientific Rationale
High viscosity leading to poor mixing, slow flow rates, or pump failure. 1. Low Process Temperature: The IL is being used at or near room temperature where its viscosity is naturally high. 2. Low Water Content: The IL is exceptionally dry, maximizing the strength of intermolecular ionic interactions.Solution 1: Increase Temperature. Gently heat the IL using a controlled heating mantle or jacketed vessel. Rationale: Increasing thermal energy is the most direct way to reduce viscosity by overcoming ionic friction.[6] Monitor the temperature to stay well below the flash point (149°C) and any known decomposition temperature for your reactants. Solution 2: Controlled Addition of a Co-solvent. Introduce a compatible, low-viscosity molecular solvent. Rationale: Co-solvents physically separate the ions, weakening the charge network and facilitating flow.[2][4] This may alter reaction kinetics or downstream processing (e.g., solvent removal), so it must be validated.
Inconsistent reaction rates or product yields between batches. Variable Water Content: The IL has absorbed varying amounts of atmospheric moisture, leading to batch-to-batch viscosity differences.Solution: Quantify and Standardize Water Content. Implement a strict protocol to measure the water content of every batch of IL before use using Karl Fischer titration (see Protocol 2). Rationale: Viscosity directly impacts mass transport and reaction kinetics.[5] By ensuring the water content—and thus viscosity—is consistent, you eliminate a critical source of process variability. If necessary, dry the IL under vacuum before use to establish a consistent baseline.
IL appears cloudy, or a precipitate forms upon adding a reagent. Reagent Insolubility: The high viscosity and specific polarity of the IL may not be suitable for dissolving the added reagent at the current temperature.Solution 1: Increase Temperature. Heating can both reduce viscosity and increase the solubility of many compounds. Solution 2: Use a Co-solvent. Add a small amount of a co-solvent that is known to dissolve the reagent and is miscible with the IL. Rationale: This creates a mixed-solvent system with properties (polarity, viscosity) that may be more favorable for dissolution than the pure IL alone.
Viscosity Management Workflow

This diagram outlines a logical workflow for diagnosing and resolving viscosity issues encountered during processing.

Viscosity_Troubleshooting_Workflow start Viscosity Issue Identified (e.g., Poor Mixing, High Back-Pressure) check_temp Is Process Temperature Optimized and Controlled? start->check_temp increase_temp ACTION: Increase temperature within safe limits. Monitor viscosity. check_temp->increase_temp No check_water Is Water Content Known and Consistent? check_temp->check_water Yes increase_temp->check_water end_ok Process Optimized Viscosity within Specification increase_temp->end_ok measure_water PROTOCOL: Perform Karl Fischer Titration (Protocol 2). Dry IL or adjust water if needed. check_water->measure_water No consider_solvent Is a Co-solvent Permissible for the Process? check_water->consider_solvent Yes measure_water->consider_solvent measure_water->end_ok add_solvent ACTION: Select and validate a compatible co-solvent. Add incrementally. consider_solvent->add_solvent Yes end_fail Issue Persists: Re-evaluate IL suitability or process design. consider_solvent->end_fail No add_solvent->end_ok

Caption: A decision-making workflow for troubleshooting viscosity issues.

Standard Operating Protocols
Protocol 1: Viscosity Measurement using a Rotational Viscometer

This protocol describes a self-validating method for determining the dynamic viscosity of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, based on standard laboratory practices.[6]

Instrumentation: Rotational viscometer (e.g., Anton Paar SVM series or similar) with temperature control.

Methodology:

  • System Preparation: Ensure the viscometer is clean, dry, and free of any previous sample or cleaning solvent residues.

  • Calibration Verification (Trustworthiness Step):

    • Set the instrument's temperature control to 25.0°C (±0.1°C).

    • Measure the viscosity of a certified viscosity standard oil (e.g., a Cannon standard) appropriate for the expected range (~86 cP).

    • The measured value must be within the specified tolerance (e.g., ±2%) of the standard's certified value. Do not proceed if the verification fails; recalibrate the instrument according to the manufacturer's instructions.

  • Sample Loading:

    • Equilibrate the IL sample to the initial measurement temperature.

    • Carefully inject the required volume of the IL into the measurement cell, ensuring no air bubbles are introduced. Bubbles will lead to erroneous readings.

  • Temperature-Dependent Measurement:

    • Set the instrument to the starting temperature (e.g., 20.0°C).

    • Allow the sample to thermally equilibrate for at least 15 minutes or until the temperature reading is stable.

    • Initiate the measurement and record the dynamic viscosity (cP or mPa·s) and density (g/cm³).

    • Increase the temperature in controlled increments (e.g., 5°C or 10°C) up to the desired maximum process temperature.

    • Repeat the equilibration and measurement steps at each temperature point.

  • Data Analysis: Plot viscosity as a function of temperature to characterize the IL's behavior and identify the optimal operating temperature for your process.

Protocol 2: Water Content Determination via Karl Fischer Titration

This protocol is essential for controlling viscosity, as water content is a critical variable.[4] The Karl Fischer titration is the industry-standard method for accurately measuring water content in ionic liquids.[9][10][11]

Instrumentation: Automated Karl Fischer Titrator (Coulometric or Volumetric).

  • Choice of Method (Expertise): Use the coulometric method for expected water content below 1000 ppm (0.1%), as it is more sensitive for trace amounts.[11][12] Use the volumetric method for samples with higher water content (>0.1%).[11][12]

Methodology:

  • Instrument Preparation:

    • Prepare the Karl Fischer reagents according to the manufacturer's instructions, ensuring the titration cell is sealed from atmospheric moisture.

    • Run a pre-titration to neutralize any ambient moisture within the solvent and cell, establishing a stable, "dry" baseline.

  • Titrator Calibration (Trustworthiness Step):

    • Accurately inject a known amount of a certified water standard (e.g., 10 µL of a 1.0 mg/mL standard) into the cell using a calibrated syringe.

    • Run the titration. The measured water amount should be within ±2% of the theoretical amount injected. If not, troubleshoot the system before proceeding.

  • Sample Analysis:

    • Using a clean, dry syringe, draw a representative sample of the ionic liquid.

    • Accurately weigh the syringe with the sample.

    • Inject the sample directly into the conditioned titration cell.

    • Reweigh the empty syringe immediately to determine the exact mass of the sample added.

    • Start the titration. The instrument will automatically titrate to the endpoint and calculate the amount of water detected (in µg or mg).

  • Calculation:

    • The water content is calculated and typically expressed in parts per million (ppm) or weight percent (wt%).

    • Water Content (ppm) = (Mass of Water Detected (µg) / Mass of IL Sample (g))

References
  • Journal of Chemical & Engineering Data. (2024). Thermophysical Properties of 1-Ethyl-3-methylimidazolium Dicyanamide + Water: Understanding Interactions and Structure of Ionic Liquid + Water Systems. ACS Publications. [Link]

  • RSC Publishing. (2022). Pressing matter: why are ionic liquids so viscous?. [Link]

  • National Institutes of Health (NIH). Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. PMC. [Link]

  • ResearchGate. (2025). Densities and Viscosities of 1-Ethyl-3-methylimidazolium n-Alkyl Sulfates. [Link]

  • ResearchGate. The viscosity of the ionic liquid (IL) solutions as a function of the concentration. [Link]

  • ResearchGate. (2025). Experimental study of the density and viscosity of 1-ethyl-3 -methylimidazolium ethyl sulfate. [Link]

  • ACS Publications. Viscosity of Ionic Liquids: Theories and Models. Chemical Reviews. [Link]

  • MDPI. (2024). Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil. [Link]

  • Hiyka. Moisture Determination via Karl-Fischer Titration - Ionic Liquids. [Link]

  • Wikipedia. Karl Fischer titration. [Link]

  • ResearchGate. (2025). Effect of the pressure on the viscosities of ionic liquids: Experimental values for 1-ethyl-3-methylimidazolium ethylsulfate and two bis(trifluoromethyl-sulfonyl)imide salts. [Link]

  • National Institutes of Health (NIH). Water-Driven Sol–Gel Transition in Native Cellulose/1-Ethyl-3-methylimidazolium Acetate Solutions. PMC. [Link]

  • RSC Publishing. The viscosity of the 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid from equilibrium and nonequilibrium molecular dynamics. [Link]

  • ResearchGate. (2018). In Situ Determination of the Water Content of Ionic Liquids. [Link]

  • ResearchGate. (2025). Physicochemical properties of dilute aqueous solutions of 1-Ethyl-3-Methylimidazolium Ethylsulfate.... [Link]

  • MDPI. Applications and Mechanisms of Ionic Liquids in Whole-Cell Biotransformation. [Link]

  • ACS Publications. (2017). Dielectric Relaxation of the Ionic Liquid 1-Ethyl-3-methylimidazolium Ethyl Sulfate: Microwave and Far-IR Properties. The Journal of Physical Chemistry B. [Link]

  • Scharlab. Karl Fischer water content titration. [Link]

  • 1-Methylimidazole China Manufacturer & Supplier. 1-Ethyl-2,3-Dimethylimidazolium Ethylsulfate. [Link]

  • RoCo Global. 1-Ethyl-3-methylimidazolium ethyl sulfate, >98%. [Link]

  • Mettler Toledo. Karl Fischer Titration Guide for Water (Moisture) Determination. [Link]

Sources

Technical Support Center: Thermal Decomposition Pathways of 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the thermal analysis of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, hereafter referred to as [C₂C₁Im][EtSO₄]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the thermal decomposition of this ionic liquid.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate?

The thermal stability of an ionic liquid is a critical parameter for its application. For [C₂C₁Im][EtSO₄], the onset of decomposition is influenced by several factors, including sample purity and the experimental conditions of the thermogravimetric analysis (TGA). Generally, imidazolium-based ionic liquids with alkyl sulfate anions exhibit moderate to good thermal stability.

Methylation at the C2 position of the imidazolium ring, as in [C₂C₁Im][EtSO₄], is known to increase the thermal stability compared to its non-methylated counterpart (1-Ethyl-3-methylimidazolium ethyl sulfate).[1] This increased stability is attributed to the steric hindrance provided by the C2-methyl group, which can impede certain decomposition pathways.[2] While a precise decomposition temperature can vary, you can expect the onset of decomposition to be in the range of 250-350 °C under a nitrogen atmosphere.

Key takeaway: Expect higher thermal stability for [C₂C₁Im][EtSO₄] compared to similar ionic liquids without the C2-methyl group. However, always determine the precise decomposition temperature for your specific batch under your experimental conditions.

Q2: What are the primary thermal decomposition pathways for [C₂C₁Im][EtSO₄]?

Based on the established chemistry of imidazolium-based ionic liquids, the thermal decomposition of [C₂C₁Im][EtSO₄] is expected to proceed through several competing pathways. The ethyl sulfate anion can act as a nucleophile, attacking the electrophilic carbon atoms of the ethyl and methyl groups on the imidazolium cation.

The most probable decomposition pathways are:

  • SN2 Nucleophilic Substitution: This is a common decomposition mechanism for imidazolium ionic liquids.[3][4] The ethyl sulfate anion can attack either the ethyl group or the methyl group attached to the nitrogen atoms of the imidazolium ring.

    • Attack at the N-ethyl group: This would yield 1,2-dimethylimidazole and diethyl sulfate.

    • Attack at the N-methyl group: This would result in 1-ethyl-2-methylimidazole and ethyl methyl sulfate.

  • Elimination Reaction (Hofmann-type): Although generally less favored for simple alkyl chains unless structurally prompted, an elimination reaction could theoretically occur from the N-ethyl group to produce ethene and 1,2-dimethylimidazolium hydrogen sulfate.

The C2-methylation sterically hinders the approach of the nucleophile to the ring and can influence the preferred pathway.

Below is a diagram illustrating the proposed primary decomposition pathways.

IL 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate [C₂C₁Im][EtSO₄] SN2_ethyl SN2 Attack on N-ethyl IL->SN2_ethyl SN2_methyl SN2 Attack on N-methyl IL->SN2_methyl Prod1 1,2-Dimethylimidazole SN2_ethyl->Prod1 Prod2 Diethyl Sulfate SN2_ethyl->Prod2 Prod3 1-Ethyl-2-methylimidazole SN2_methyl->Prod3 Prod4 Ethyl Methyl Sulfate SN2_methyl->Prod4

Caption: Proposed SN2 decomposition pathways of [C₂C₁Im][EtSO₄].

Q3: What are the expected decomposition products I should look for?

Identifying the decomposition products is key to confirming the reaction pathways. Based on the proposed mechanisms, you should anticipate the following volatile products, which can be detected by techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography (pyrolysis-GC).

Proposed Pathway Expected Volatile Products Analytical Signature (MS m/z)
SN2 Attack on N-ethyl1,2-Dimethylimidazole96
Diethyl Sulfate154
SN2 Attack on N-methyl1-Ethyl-2-methylimidazole110
Ethyl Methyl Sulfate140

Troubleshooting Guide

Problem 1: My TGA results for decomposition temperature are inconsistent.

Inconsistent TGA results are a common issue when analyzing ionic liquids. Several factors can contribute to this variability.

Possible Causes and Solutions:

  • Sample Purity: Ionic liquids are often hygroscopic, and the presence of water can lower the onset of decomposition. Halide impurities from synthesis are also a common issue and can significantly reduce thermal stability.

    • Solution: Ensure your [C₂C₁Im][EtSO₄] sample is thoroughly dried under vacuum before analysis. If possible, verify the purity of your ionic liquid using techniques like NMR or ion chromatography to check for water and halide content.

  • TGA Experimental Parameters: The heating rate and the type of TGA pan used can have a significant impact on the observed decomposition temperature.

    • Heating Rate: A faster heating rate will generally result in a higher apparent decomposition temperature.

    • TGA Pan: Using an open pan can lead to mass loss due to evaporation rather than decomposition, giving a misleadingly low decomposition temperature.[5][6]

    • Solution: Standardize your TGA method. A heating rate of 10 °C/min is a common starting point. To differentiate between evaporation and decomposition, use a sealed aluminum pan with a pinhole in the lid.[5] This creates a self-generated atmosphere that suppresses evaporation and allows for a more accurate determination of the decomposition temperature.

  • Atmosphere: The purge gas used in the TGA can influence the decomposition pathway.

    • Solution: For studying the intrinsic thermal stability, an inert atmosphere like nitrogen or argon is recommended.

Problem 2: I am detecting unexpected peaks in my TGA-MS analysis.

The appearance of unexpected peaks in your mass spectrometry data can be perplexing. These may arise from impurities, secondary decomposition reactions, or fragmentation within the mass spectrometer.

Possible Causes and Solutions:

  • Impurities: As mentioned, impurities in the ionic liquid can decompose at different temperatures, leading to extra peaks.

    • Solution: Re-evaluate the purity of your sample.

  • Secondary Decomposition: The initial decomposition products may be thermally unstable and undergo further reactions at higher temperatures.

    • Solution: Analyze the evolution of different mass fragments as a function of temperature to identify which products appear first. This can help in constructing a more detailed decomposition pathway.

  • Ion Fragmentation in MS: The ionization process in the mass spectrometer can cause fragmentation of the decomposition products.

    • Solution: Compare your observed mass fragments to the known fragmentation patterns of your expected products. Using a "soft" ionization technique can help minimize fragmentation.

Experimental Protocols

Protocol: Thermogravimetric Analysis (TGA) of [C₂C₁Im][EtSO₄]

This protocol outlines the steps for obtaining reliable and reproducible thermal decomposition data for [C₂C₁Im][EtSO₄].

Materials:

  • 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate ([C₂C₁Im][EtSO₄]), dried under high vacuum.

  • Thermogravimetric Analyzer (TGA).

  • Sealed aluminum pans with pinhole lids.

  • High-purity nitrogen or argon gas.

Procedure:

  • Sample Preparation:

    • Place the [C₂C₁Im][EtSO₄] sample in a vacuum oven at 60-80 °C for at least 12 hours to remove any absorbed water.

    • Handle the dried sample in a glovebox or a dry environment to prevent moisture reabsorption.

  • TGA Instrument Setup:

    • Calibrate the TGA for temperature and mass according to the manufacturer's instructions.

    • Set the purge gas (nitrogen or argon) to a flow rate of 20-50 mL/min.

  • Sample Loading:

    • In a dry environment, accurately weigh 5-10 mg of the dried [C₂C₁Im][EtSO₄] into a sealed aluminum pan.

    • Securely crimp the pinhole lid onto the pan.

    • Place the pan into the TGA autosampler or manually load it onto the balance.

  • TGA Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature (TGA curve).

    • Determine the onset decomposition temperature (Tonset), typically defined as the temperature at which 5% mass loss occurs.

    • Plot the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tpeak).

Start Start Dry Dry [C₂C₁Im][EtSO₄] (Vacuum Oven) Start->Dry Setup Setup TGA (Calibrate, Purge Gas) Dry->Setup Weigh Weigh Sample (5-10 mg in sealed pan) Setup->Weigh Load Load Sample into TGA Weigh->Load Run Run TGA Program (Ramp 10°C/min to 600°C) Load->Run Analyze Analyze Data (TGA/DTG curves, Tₒₙₛₑₜ, Tₚₑₐₖ) Run->Analyze End End Analyze->End

Caption: Experimental workflow for TGA analysis of [C₂C₁Im][EtSO₄].

References

  • D.M. Eike, J.F. Brennecke, and E.J. Maginn. "Predicting melting points of quaternary ammonium ionic liquids." Green Chemistry, 5(3), pp.323-328, 2003. Available at: [Link]

  • K.J. Fraser, and D.R. MacFarlane. "Phosphonium-Based Ionic Liquids: An Overview." Australian Journal of Chemistry, 62(4), pp.309-321, 2009. Available at: [Link]

  • A. Wulf, K. Fumino, and R. Ludwig. "Dielectric Relaxation of the Ionic Liquid 1-Ethyl-3-methylimidazolium Ethyl Sulfate: Microwave and Far-IR Properties." The Journal of Physical Chemistry B, 121(20), pp.5295-5302, 2017. Available at: [Link]

  • Otto Chemie Pvt. Ltd. "1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, ≥94.5% (HPLC)." Available at: [Link]

  • Y. Anggraini, et al. "Role of C2 Methylation and Anion Type on the Physicochemical and Thermal Properties of Imidazolium-Based Ionic Liquids." Gels, 8(6), p.373, 2022. Available at: [Link]

  • A.S. Larsen, et al. "Thermal Decomposition Mechanism of 1-Ethyl-3-methylimidazolium Bromide Ionic Liquid." The Journal of Physical Chemistry B, 110(50), pp.25461-25467, 2006. Available at: [Link]

  • A.S.M.C. Rodrigues, et al. "Nature of the C2-methylation effect on the properties of imidazolium ionic liquids." Physical Chemistry Chemical Physics, 21(27), pp.14884-14893, 2019. Available at: [Link]

  • S.T. Maduskar, et al. "Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids." ACS Omega, 5(4), pp.1896-1905, 2020. Available at: [Link]

  • K. Rapp, and K. Leonhard. "Thermal decomposition of 1-ethyl-3-methylimidazolium acetate." ChemRxiv, 2023. Available at: [Link]

Sources

Technical Support Center: Recycling and Regeneration of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate ([C₂dmim][EtSO₄])

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate ([C₂dmim][EtSO₄]). Recognizing the critical importance of sustainability and cost-effectiveness in scientific research, this document provides comprehensive, field-proven insights into the recycling and regeneration of this versatile ionic liquid (IL). Our focus is on delivering practical, troubleshooting-oriented guidance to ensure the consistent performance of recycled [C₂dmim][EtSO₄] in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the regeneration of [C₂dmim][EtSO₄] essential?

A1: The regeneration of [C₂dmim][EtSO₄] is crucial for both economic and environmental reasons. Ionic liquids are often a significant cost component in experimental and process budgets. Efficient recycling and reuse of [C₂dmim][EtSO₄] can lead to substantial cost savings. From an environmental perspective, proper regeneration minimizes chemical waste and reduces the ecological footprint associated with the synthesis and disposal of the ionic liquid.

Q2: What are the common impurities found in used [C₂dmim][EtSO₄]?

A2: The nature of impurities in used [C₂dmim][EtSO₄] is highly dependent on its application.

  • Biomass Processing: After use in biomass dissolution, common impurities include residual lignin, hemicellulose, soluble sugars (e.g., glucose, xylose), water, and organic acids.

  • Organic Synthesis: In organic reactions, impurities can include unreacted starting materials, catalysts, by-products, and residual organic solvents used for product extraction (e.g., ethyl acetate, dichloromethane).

  • General Use: Water from atmospheric moisture is a very common impurity that can significantly affect the physicochemical properties and performance of the IL.

Q3: How does the purity of recycled [C₂dmim][EtSO₄] affect its performance?

A3: The purity of recycled [C₂dmim][EtSO₄] is paramount for reproducible experimental results. Residual impurities can:

  • Decrease Solvation Capacity: Lignin and hemicellulose residues can reduce the efficiency of biomass dissolution in subsequent cycles.

  • Interfere with Reactions: Unwanted organic molecules or water can act as competing reactants, catalysts, or inhibitors in chemical syntheses, leading to lower yields and the formation of side products.

  • Alter Physicochemical Properties: The presence of water, for instance, can significantly decrease the viscosity and alter the polarity of the IL, impacting its behavior as a solvent or catalyst.

Q4: What are the primary methods for regenerating [C₂dmim][EtSO₄]?

A4: The most common and effective methods for regenerating [C₂dmim][EtSO₄] include:

  • Anti-Solvent Precipitation: Ideal for removing dissolved solids like lignin and cellulose.

  • Liquid-Liquid Extraction: Effective for separating organic molecules and reaction by-products.

  • Adsorption: Useful for removing colored impurities and trace organic compounds.

  • Vacuum Drying: Essential for removing residual water and volatile organic solvents.

Q5: How can I assess the purity of my regenerated [C₂dmim][EtSO₄]?

A5: Several analytical techniques can be employed to determine the purity of your regenerated IL:

  • ¹H and ¹³C NMR Spectroscopy: To identify and quantify organic impurities and confirm the structural integrity of the IL.[1]

  • High-Performance Liquid Chromatography (HPLC): To quantify non-volatile impurities and determine the IL's purity.[2]

  • Karl Fischer Titration: To accurately measure the water content.

  • UV-Vis Spectroscopy: To detect colored impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the recycling and regeneration of [C₂dmim][EtSO₄].

Problem 1: Incomplete Precipitation of Biomass-Derived Impurities

Symptoms: The recovered [C₂dmim][EtSO₄] remains colored (brownish tint) after anti-solvent precipitation and centrifugation. The viscosity of the recycled IL is higher than that of the pure IL.

Workflow for Troubleshooting Incomplete Precipitation:

Caption: Troubleshooting workflow for incomplete precipitation of impurities.

Detailed Troubleshooting Steps:

  • Verify Anti-Solvent Selection: For precipitating lignocellulosic materials from [C₂dmim][EtSO₄], polar aprotic solvents like isopropanol or ethanol are generally effective. Acetone can also be used. The principle is that the biomass components are insoluble in the anti-solvent, causing them to precipitate out of the IL solution.[3][4][5]

  • Optimize Anti-Solvent to IL Ratio: The volume ratio of anti-solvent to the ionic liquid solution is critical. A common starting point is a 1:1 (v/v) ratio. If precipitation is incomplete, gradually increase the ratio to 2:1 or 3:1. Excessive anti-solvent can make the subsequent removal process more energy-intensive.

  • Ensure Thorough Mixing and Sufficient Equilibration Time: Vigorous mixing is essential to ensure that the anti-solvent is fully dispersed within the viscous IL solution. Allow the mixture to equilibrate for at least 30 minutes to an hour to ensure complete precipitation.

  • Consider a Second Precipitation Step: If a single precipitation step is insufficient, after separating the initial precipitate, add fresh anti-solvent to the IL solution and repeat the process.

  • Post-Precipitation Centrifugation/Filtration: Ensure that the centrifugation speed and time are adequate to pellet all the precipitated solids. For very fine particles, vacuum filtration through a membrane filter (e.g., 0.45 µm) may be necessary.

Problem 2: Presence of Residual Organic Solvents in Recycled [C₂dmim][EtSO₄]

Symptoms: ¹H NMR analysis of the recycled IL shows peaks corresponding to organic solvents (e.g., ethyl acetate, isopropanol). The viscosity of the recycled IL is lower than expected.

Workflow for Removing Residual Solvents:

Caption: Workflow for the removal of residual organic solvents.

Detailed Troubleshooting Steps:

  • Optimize Vacuum Evaporation: The most straightforward method for removing volatile organic solvents is rotary evaporation under reduced pressure. Ensure the vacuum is sufficiently low and the temperature is appropriate for the solvent being removed without causing thermal degradation of the IL. For many common organic solvents, a temperature of 60-80°C is a good starting point.

  • Nitrogen Sparging: For stubborn residual solvents, gentle sparging with an inert gas like nitrogen while heating under vacuum can enhance their removal. The nitrogen flow helps to carry away the solvent vapors.

  • Liquid-Liquid Extraction: If the organic impurity is non-volatile or present in high concentrations, liquid-liquid extraction can be employed.[6][7][8][9][10] Choose an extraction solvent in which the impurity is highly soluble, but the [C₂dmim][EtSO₄] is immiscible. For example, to remove nonpolar organic compounds, you could use a solvent like hexane. The IL, being a salt, will typically remain in the more polar phase.

  • Adsorption with Activated Carbon: For removing colored organic impurities and other trace contaminants, treatment with activated carbon can be very effective.[11][12][13][14] Stir the recycled IL with a small amount of activated carbon (e.g., 1-5 wt%) for several hours, then remove the carbon by filtration.

Problem 3: High Water Content in Regenerated [C₂dmim][EtSO₄]

Symptoms: Karl Fischer titration indicates a water content above the acceptable limit for your application. The viscosity of the recycled IL is significantly lower than that of the pure IL.

Workflow for Water Removal:

Caption: Decision tree for the effective removal of water from [C₂dmim][EtSO₄].

Detailed Troubleshooting Steps:

  • High-Vacuum Drying: The most common method for water removal is drying under high vacuum at an elevated temperature. For [C₂dmim][EtSO₄], temperatures between 80°C and 100°C are generally safe and effective. The drying time will depend on the volume of the IL and the initial water content, often requiring several hours to overnight.

  • Azeotropic Distillation: For larger quantities of IL with significant water contamination, azeotropic distillation can be more efficient. This involves adding a solvent (e.g., toluene) that forms a low-boiling azeotrope with water. The azeotrope is then distilled off, effectively removing the water. The added solvent must then be removed under vacuum.

  • Use of Molecular Sieves: For achieving very low water content, dried molecular sieves (e.g., 3Å or 4Å) can be added to the IL. Allow the sieves to remain in the IL for several hours with occasional agitation, and then decant or filter the IL.

  • Proper Storage: To prevent re-absorption of atmospheric moisture, always store the dried [C₂dmim][EtSO₄] in a tightly sealed container, preferably in a desiccator or glovebox.

Experimental Protocols

Protocol 1: Regeneration of [C₂dmim][EtSO₄] after Biomass Processing via Anti-Solvent Precipitation

This protocol is designed for the removal of dissolved lignin, hemicellulose, and other polymeric materials from [C₂dmim][EtSO₄] after its use in biomass pretreatment.

Materials:

  • Used [C₂dmim][EtSO₄] containing dissolved biomass

  • Anti-solvent (e.g., isopropanol, ethanol, or acetone)

  • High-speed centrifuge and appropriate centrifuge tubes

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Precipitation: a. Place the used [C₂dmim][EtSO₄] solution in a suitable beaker or flask. b. While stirring vigorously, add the anti-solvent in a 1:1 volume ratio to the IL solution. A precipitate should form immediately. c. Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Separation: a. Transfer the mixture to centrifuge tubes. b. Centrifuge at high speed (e.g., 8000-10000 rpm) for 15-20 minutes to pellet the precipitated solids. c. Carefully decant the supernatant, which contains the [C₂dmim][EtSO₄] and the anti-solvent, into a clean round-bottom flask.

  • Solvent Removal: a. Connect the round-bottom flask to a rotary evaporator. b. Set the bath temperature to 60-80°C and apply a vacuum to remove the anti-solvent. c. Continue evaporation until no more solvent is visibly distilling.

  • Final Drying: a. Transfer the recovered [C₂dmim][EtSO₄] to a vacuum oven. b. Dry at 80-100°C under high vacuum for several hours or until a constant weight is achieved to remove any residual water.

  • Purity Analysis: a. Analyze the regenerated [C₂dmim][EtSO₄] for purity using appropriate techniques such as ¹H NMR, HPLC, and Karl Fischer titration.

Protocol 2: Purification of [C₂dmim][EtSO₄] from Organic Impurities via Liquid-Liquid Extraction

This protocol is suitable for removing non-polar organic impurities from [C₂dmim][EtSO₄] after its use in organic synthesis.

Materials:

  • Used [C₂dmim][EtSO₄] containing organic impurities

  • Immiscible organic solvent (e.g., hexane, diethyl ether)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Extraction: a. Place the used [C₂dmim][EtSO₄] in a separatory funnel. b. Add an equal volume of the immiscible organic solvent. c. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. d. Allow the layers to separate completely. The [C₂dmim][EtSO₄] will be the denser, lower layer.

  • Separation: a. Drain the lower [C₂dmim][EtSO₄] layer into a clean flask. b. Drain the upper organic layer, which contains the impurities, into a separate waste container. c. Repeat the extraction with fresh organic solvent 2-3 times for optimal purification.

  • Residual Solvent Removal: a. Transfer the washed [C₂dmim][EtSO₄] to a round-bottom flask and remove any residual extraction solvent using a rotary evaporator.

  • Final Drying: a. Dry the [C₂dmim][EtSO₄] in a vacuum oven at 80-100°C to remove any residual water.

  • Purity Analysis: a. Assess the purity of the regenerated IL using appropriate analytical methods.

Data Presentation

Table 1: Comparison of Regeneration Methods for [C₂dmim][EtSO₄]

Regeneration MethodTarget ImpuritiesAdvantagesDisadvantagesTypical Recovery Efficiency
Anti-Solvent Precipitation Lignin, hemicellulose, polysaccharidesSimple, effective for polymeric impuritiesRequires large volumes of anti-solvent>90%[15][16]
Liquid-Liquid Extraction Non-polar organic molecules, reaction by-productsHigh selectivity for specific impuritiesRequires an immiscible solvent, potential for emulsion formation80-95%[17]
Adsorption Colored impurities, trace organicsHigh efficiency for trace contaminantsAdsorbent can be costly, potential for IL loss on adsorbent>95% (for the IL)
Membrane Separation (e.g., Ultrafiltration) Macromolecules (lignin, etc.)Low energy consumption, continuous processMembrane fouling can be an issue95.4% for the cation and 95.9% for the anion have been reported for a similar IL.[18]

References

  • Study on the Effectiveness of Simultaneous Recovery and Concentration of 1-Ethyl-3-methylimidazolium Chloride Ionic Liquid by Electrodialysis with Heterogeneous Ion-Exchange Membranes. (2021). MDPI.
  • Easy and Efficient Recovery of EMIMCl from Cellulose Solutions by Addition of Acetic Acid and the Transition from the Original Ionic Liquid to an Eutectic Mixture. (2022). PMC - NIH.
  • 1-Ethyl-2,3-dimethylimidazolium ethyl sulf
  • 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate BASF quality, = 94.5 HPLC. (2023). Sigma-Aldrich.
  • Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems. (2023). MDPI.
  • SO2 Solvation in the 1-Ethyl-3-Methylimidazolium Thiocyanate Ionic Liquid by Incorporation into the Extended C
  • Supercritical Antisolvent Precipitation of Ethyl Cellulose. (2014).
  • Evaluating the Long-Term Effects of Recycled Wastewater Irrigation on Soil Health, Crop Yield, and Ecological Sustainability in Arid Regions. (2023). jeeng.net.
  • 1-Ethyl-3-methylimidazolium Acetate as a Reactive Solvent for Elemental Sulfur and Poly(sulfur nitride). (2024).
  • Advances in ionic liquid recycling for lignocellulosic biomass pretreatment. (2025). Green Chemistry (RSC Publishing).
  • Techniques for recovery and recycling of ionic liquids: A review. (2024). Chalmers University of Technology.
  • Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs. (2022). PMC - NIH.
  • Overview of Liquid-Liquid Extraction (LLE)
  • High-efficiency recovery, regeneration and recycling of 1-ethyl-3-methylimidazolium hydrogen sulfate for levulinic acid production from sugarcane bagasse with membrane-based techniques. (2021). PubMed.
  • Ionic Liquids and Organic Solvents for Recovering Lignin
  • Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of N
  • Enhanced heavy oil recovery using 1-Ethyl-3-Methyl-Imidazolium Acetate. (2025).
  • Liquid-Liquid Extraction. (2022). YouTube.
  • Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. (2017).
  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025). JournalsPub.
  • Supercritical Antisolvent Process for Pharmaceutical Applic
  • Method for the regeneration of activated carbon. (1977).
  • Separation and Purification of Liquid Biofuels: Pathways to Sustainable Energy. (2026). MDPI.
  • 4.6: Step-by-Step Procedures For Extractions. (2022). Chemistry LibreTexts.
  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. (2022).
  • Ultrasonic Regeneration Studies on Activated Carbon Loaded with Isopropyl Alcohol. (2020). MDPI.
  • Pharmaceutical impurities and degradation products: Uses and applic
  • Development of a Resveratrol Nanosuspension Using the Antisolvent Precipitation Method without Solvent Removal, Based on a Quality by Design (QbD) Approach. (2021). MDPI.
  • 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate | CAS 516474-08-1. Santa Cruz Biotechnology.

Sources

Technical Support Center: Managing Halide Impurities in 1-Ethyl-2,3-dimethylimidazolium Ethyl Sulfate ([EMIM][EtSO4])

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate ([EMIM][EtSO4]). This guide is designed for researchers, scientists, and drug development professionals to effectively identify, quantify, and remove halide impurities from this ionic liquid. The presence of even trace amounts of halides (chloride, bromide, iodide) can significantly alter the physicochemical properties of ionic liquids, potentially leading to inaccurate and unreliable experimental results.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the purity and integrity of your experiments.

The Impact of Halide Impurities

Halide impurities can have a significant and often detrimental effect on the properties and performance of ionic liquids.[1][2] Understanding these impacts is crucial for interpreting experimental data and for determining the necessary purity level for your specific application.

Property AffectedImpact of Halide Impurities
Viscosity Increased viscosity, which can affect reaction kinetics and mass transport.[1]
Electrochemical Window Narrowing of the electrochemical window, limiting its use in electrochemical applications.
Catalytic Activity Negative effects on the reactivity of organometallic catalysts and enzymatic reactions.[1]
Spectroscopic Properties Can introduce fluorescence, interfering with spectroscopic measurements.[3]
Material Stability Can contribute to the degradation of materials in contact with the ionic liquid.

Troubleshooting Guide: Halide Detection and Quantification

Accurate detection and quantification of halide impurities are the first critical steps in managing them. This section provides a guide to common analytical techniques.

Qualitative Assessment: The Silver Nitrate (AgNO₃) Test

This is a rapid, preliminary test to check for the presence of halide ions.

Q: I suspect my [EMIM][EtSO4] is contaminated with halides. How can I perform a quick check?

A: The silver nitrate test is a simple qualitative method. However, it is not a definitive test for purity and should be followed by quantitative analysis if halide contamination is suspected.[1]

Experimental Protocol: Silver Nitrate Test
  • Sample Preparation: Dissolve a small amount of your [EMIM][EtSO4] in deionized water.

  • Reagent Addition: Add a few drops of a dilute silver nitrate (AgNO₃) solution to the ionic liquid solution.

  • Observation: The formation of a precipitate indicates the presence of halide ions.[1]

    • White precipitate (AgCl): Suggests chloride contamination.

    • Cream precipitate (AgBr): Suggests bromide contamination.

    • Yellow precipitate (AgI): Suggests iodide contamination.

Causality: Silver ions (Ag⁺) react with halide ions (X⁻) to form insoluble silver halides (AgX), which precipitate out of the solution.[4]

Quantitative Analysis: Ion Chromatography (IC)

Ion chromatography is a powerful and widely used technique for the quantitative determination of halide impurities at trace levels.[5][6]

Q: The silver nitrate test was positive. How can I accurately quantify the halide concentration?

A: Ion chromatography is the recommended method for accurate quantification of different halide species in a single analysis.[5]

Experimental Protocol: Ion Chromatography
  • Sample Preparation: Accurately weigh a sample of [EMIM][EtSO4] and dissolve it in a suitable solvent, such as deionized water or a water/acetonitrile mixture. For hydrophobic ionic liquids, a higher percentage of organic solvent may be necessary.[5]

  • Instrumentation:

    • Column: A suitable anion exchange column, such as a Dionex AS9-HC.[5]

    • Eluent: A common eluent is a mixture of sodium hydroxide and acetonitrile in water.[5]

    • Detector: A conductivity detector is typically used. A UV detector can be used for iodide for improved sensitivity.[5]

  • Calibration: Prepare a series of standard solutions with known concentrations of chloride, bromide, and iodide to create a calibration curve.

  • Analysis: Inject the prepared sample into the ion chromatograph and compare the peak areas to the calibration curve to determine the concentration of each halide.

Data Presentation: Typical Detection Limits for Halides by IC

HalideDetection Limit (ppm in solution)
Chloride (Cl⁻)0.1
Bromide (Br⁻)0.2
Iodide (I⁻)1.0 (Conductivity), 0.02 (UV)
(Data adapted from ResearchGate, 2008)[5]
Quantitative Analysis: Potentiometric Titration

Potentiometric titration is another reliable method for quantifying total halide content.

Q: I don't have access to an ion chromatograph. Is there an alternative quantitative method?

A: Yes, potentiometric titration with silver nitrate is a well-established method for determining halide concentrations.[1][7]

Experimental Protocol: Potentiometric Titration
  • Sample Preparation: Dissolve a known amount of [EMIM][EtSO4] in an appropriate solvent (e.g., deionized water).

  • Titration Setup: Use a silver ion-selective electrode and a reference electrode connected to a potentiometer or pH/mV meter.

  • Titration: Titrate the sample solution with a standardized solution of silver nitrate.

  • Endpoint Detection: The endpoint of the titration, where all halide ions have precipitated as silver halides, is determined by the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant added).[8]

Troubleshooting Guide: Halide Removal

Once quantified, halide impurities can be removed using several methods. The choice of method depends on the level of contamination and the desired final purity.

Method 1: Silver Salt Precipitation

This method is effective for removing significant amounts of halide impurities.

Q: My [EMIM][EtSO4] has a high concentration of halide impurities. What is an effective removal method?

A: Treatment with a silver salt, such as silver nitrate or silver tetrafluoroborate, followed by filtration is a common and effective method.[3]

Experimental Workflow: Silver Salt Precipitation

Halide_Removal_Silver_Salt IL [EMIM][EtSO4] with Halide Impurities Add_Ag_Salt Add Silver Salt (e.g., AgNO₃) IL->Add_Ag_Salt Stir Stir at Room Temp. Add_Ag_Salt->Stir Precipitate Formation of AgX Precipitate Stir->Precipitate Filter Filter to Remove Precipitate Precipitate->Filter Pure_IL Purified [EMIM][EtSO4] Filter->Pure_IL

Caption: Workflow for halide removal using silver salt precipitation.

Experimental Protocol: Silver Salt Precipitation
  • Dissolution: Dissolve the impure [EMIM][EtSO4] in a suitable solvent like water or acetonitrile.

  • Silver Salt Addition: Slowly add a stoichiometric amount of a silver salt solution (e.g., AgNO₃) to the ionic liquid solution while stirring.

  • Precipitation: Stir the mixture for several hours at room temperature to allow for the complete precipitation of the silver halide.

  • Filtration: Filter the mixture to remove the solid silver halide precipitate. A fine filter paper or a membrane filter is recommended.

  • Solvent Removal: Remove the solvent from the purified ionic liquid under reduced pressure.

  • Verification: Test the purified ionic liquid for the absence of halides using the silver nitrate test or ion chromatography.

Causality: The high affinity of silver ions for halide ions drives the formation of the insoluble silver halide salt, effectively removing the halide from the ionic liquid.

Method 2: Ion-Exchange Resins

Anion-exchange resins provide an efficient way to remove trace halide impurities.[9]

Q: I need to remove very low levels of halide impurities to achieve high purity. What method should I use?

A: Anion-exchange chromatography is highly effective for removing trace amounts of halides.[9][10]

Logical Relationship: Ion-Exchange Mechanism

Ion_Exchange cluster_0 Before Ion Exchange cluster_1 After Ion Exchange Resin_Initial Resin-OH⁻ Resin_Final Resin-X⁻ Resin_Initial->Resin_Final Halide binds to resin IL_Impure [EMIM]⁺[EtSO₄]⁻ + X⁻ IL_Impure->Resin_Initial Pass IL through resin IL_Pure [EMIM]⁺[EtSO₄]⁻ + OH⁻ IL_Impure->IL_Pure Hydroxide is released

Caption: Mechanism of halide removal by an anion-exchange resin.

Experimental Protocol: Ion-Exchange Resin
  • Resin Preparation: Select a suitable strong basic anion-exchange resin (e.g., in the hydroxide form, OH⁻). Pre-treat the resin by washing it with a solvent compatible with your ionic liquid.[10]

  • Column Packing: Pack a chromatography column with the prepared resin.

  • Sample Loading: Dissolve the [EMIM][EtSO4] in a suitable solvent and pass the solution through the column.

  • Elution: The purified ionic liquid will elute from the column, while the halide ions will be retained by the resin.

  • Solvent Removal: Remove the solvent from the purified ionic liquid.

  • Verification: Confirm the removal of halides using a suitable analytical method.

Trustworthiness: This method is self-validating as the eluent can be continuously monitored for the absence of halides. The resin can often be regenerated and reused.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of halide impurities in [EMIM][EtSO4]?

A1: While the synthesis of [EMIM][EtSO4] via the reaction of 1-ethyl-2,3-dimethylimidazolium with diethyl sulfate is considered a "halide-free" route, impurities can be introduced from starting materials or cross-contamination from other processes in the laboratory.[11][12] In the broader context of ionic liquids, a common source of halide impurities is the use of halide-containing precursors in a metathesis reaction, where incomplete reaction or purification can leave residual halides.

Q2: Can I use activated charcoal to remove halide impurities?

A2: Activated charcoal is primarily used for removing colored impurities and some organic byproducts.[3] While it may have some limited capacity to adsorb halide ions, it is not the most effective or selective method for their removal. For targeted halide removal, silver salt precipitation or ion-exchange resins are recommended.

Q3: How do I know what level of halide impurity is acceptable for my application?

A3: The acceptable level of halide impurity is highly application-dependent. For sensitive applications like electrochemistry or catalysis, halide concentrations should be as low as possible, often in the low ppm range. For other applications, higher levels may be tolerable. It is recommended to consult the literature for your specific application or to perform preliminary experiments with ionic liquids of varying purity to determine the impact of halides on your results.

Q4: Are there any safety precautions I should take when working with silver salts for halide removal?

A4: Yes. Silver nitrate and other silver salts are oxidizing agents and can cause skin and eye irritation or burns. They can also stain skin and clothing. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling silver salts. Work in a well-ventilated area.

Q5: Can the ion-exchange resin be regenerated and reused?

A5: Yes, many anion-exchange resins can be regenerated.[10] This typically involves washing the resin with a concentrated solution of a salt containing the original counter-ion (e.g., a strong base like sodium hydroxide to regenerate a hydroxide-form resin). The specific regeneration procedure will depend on the type of resin used, so it is important to consult the manufacturer's instructions.

References

  • SOLVOMET. (2014, March 17). Determination of Halide Impurities in Ionic Liquids by Total Reflection X‑ray Fluorescence Spectrometry. Retrieved from [Link]

  • Hilder, E. F., et al. (2008, February 1). IC Determination of Halide Impurities in Ionic Liquids. ResearchGate. Retrieved from [Link]

  • Villagrán, C., et al. (n.d.). Quantification of Halide in Ionic Liquids Using Ion Chromatography. American Chemical Society. Retrieved from [Link]

  • Holbrey, J. D., et al. (2002, September 5). Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions. Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Van Meervelt, V., et al. (2014, April 15). Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. PubMed. Retrieved from [Link]

  • Brennecke, J. F., et al. (n.d.). Preparation and purification of ionic liquids and precursors. Google Patents.
  • Holbrey, J. D., et al. (2002). Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions. Green Chemistry, 4(5), 407-413. Retrieved from [Link]

  • Hilder, E. F., et al. (2008). IC Determination of Halide Impurities in Ionic Liquids. Separation Science and Technology, 43(3), 547-560. Retrieved from [Link]

  • Villagrán, C., et al. (2005). Quantification of Halide in Ionic Liquids Using Ion Chromatography. Analytical Chemistry, 77(19), 6374-6379. Retrieved from [Link]

  • Banica, F. G. (2006, September 6). Potentiometric titration of Cl and Br. Retrieved from [Link]

  • Alfa Chemical Co., Ltd. (2022, April 15). The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid. Retrieved from [Link]

  • Vitu, M., et al. (n.d.). A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids. Retrieved from [Link]

  • Wang, Y., et al. (2018, September 11). Removal of Ionic Liquids from Oil Sands Processing Solution by Ion-Exchange Resin. MDPI. Retrieved from [Link]

  • Chemguide. Silver halide precipitate equations. Retrieved from [Link]

  • Banica, F. G. (2006). Potentiometric titration of Cl and Br. Retrieved from [Link]

  • Research Trends. Application of polypyrrole for potentiometric titration of halides. Retrieved from [Link]

Sources

effect of impurities on the electrochemical performance of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate

Author: BenchChem Technical Support Team. Date: February 2026

An indispensable guide for researchers, this document provides in-depth troubleshooting for experiments involving the ionic liquid 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate ([EDMIM][EtSO4]). Authored from the perspective of a Senior Application Scientist, this technical support center addresses common issues arising from impurities, offering practical solutions and detailed experimental protocols to ensure the integrity and reproducibility of your electrochemical results.

Introduction to [EDMIM][EtSO4] in Electrochemistry

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is a room-temperature ionic liquid (IL) valued for its potential applications as an electrolyte in devices like batteries and capacitors, and as a solvent in various electrochemical processes. Its performance, however, is exquisitely sensitive to the presence of impurities. Even trace amounts of contaminants such as water, halides, and unreacted starting materials can significantly alter its physicochemical properties, leading to compromised experimental outcomes. This guide is designed to help you diagnose and resolve these common yet critical issues.

Baseline Physicochemical Properties

Before troubleshooting, it's crucial to have a baseline for high-purity [EDMIM][EtSO4]. The properties of this specific isomer can be elusive in literature, so data for the closely related and more common isomer, 1-Ethyl-3-methylimidazolium ethyl sulfate ([EMIM][EtSO4]), is often used as a proxy.

PropertyValueSource(s)
Chemical Name 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate[1]
CAS Number 396523-05-8[1]
Molecular Formula C₉H₁₈N₂O₄S[1]
Molar Mass 250.32 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Density ~1.17 - 1.24 g/cm³ (at 25°C)[1]
Viscosity ~86 - 94.2 cP (at 25°C)[1]
Melting Point -19 °C[1]
Solubility Miscible with water and alcohol[2][3]
Conductivity ~2.97 mS/cm (for [EMIM][EtSO4] at 25°C)
Electrochemical Window ~4.0 V (for [EMIM][EtSO4])[3]

Troubleshooting Guide & FAQs

This section addresses the most common problems encountered during electrochemical experiments with [EDMIM][EtSO4], linking them to specific impurities and providing actionable solutions.

Q1: My cyclic voltammogram shows a significantly narrower electrochemical window (ECW) than the expected ~4.0 V. What is the likely cause?

A: A reduced electrochemical window is one of the most direct indicators of impurities, primarily water and halides .

  • Causality (Water): [EDMIM][EtSO4] is hygroscopic, readily absorbing moisture from the atmosphere.[2] Water has a much smaller electrochemical window (~1.23 V) than the ionic liquid. Its presence introduces parasitic reduction (hydrogen evolution) and oxidation (oxygen evolution) reactions that prematurely truncate the stable voltage range of your electrolyte.

  • Causality (Halides): Halide ions (Cl⁻, Br⁻), often remnants from synthesis, are easily oxidized at the anode at potentials well within the expected window of the pure ionic liquid.[4][5] This anodic process effectively "cuts off" the positive potential limit.

Troubleshooting Steps:

  • Quantify Water Content: Use Karl Fischer titration to determine the precise water concentration. For most electrochemical applications, water content should be well below 100 ppm.

  • Test for Halides: A qualitative silver nitrate (AgNO₃) test can indicate the presence of halides, though it is not quantitative.[4] For rigorous analysis, ion chromatography is the preferred method.

  • Implement Strict Drying Protocols: Dry the ionic liquid under high vacuum (e.g., <1 mbar) at an elevated temperature (70-80°C) for several hours or days before use. Handle and store the dried IL exclusively within an inert atmosphere glovebox.

Q2: The ionic conductivity of my electrolyte is lower than expected, leading to poor performance. Why is this happening?

A: The ionic conductivity is a function of the concentration of charge carriers and their mobility. Impurities disrupt this relationship.

  • Causality (Viscosity & Ion Mobility): Unreacted organic precursors or residual solvents from purification (like ethyl acetate) increase the overall viscosity of the electrolyte.[4] This increased viscosity impedes the movement of the imidazolium cations and ethyl sulfate anions, thereby reducing conductivity.[6] While trace amounts of water can sometimes slightly increase conductivity by lowering viscosity, larger amounts disrupt the charge-carrying network, ultimately decreasing performance.

  • Causality (Charge Carrier Concentration): Non-ionic impurities effectively dilute the concentration of ions, reducing the number of available charge carriers per unit volume.[6]

Troubleshooting Steps:

  • Verify Purity: Use ¹H NMR or HPLC to check for the presence of unreacted starting materials (e.g., 1,2-dimethylimidazole, diethyl sulfate) or purification solvents.[7]

  • Measure Viscosity: Compare the viscosity of your sample to the literature values for the pure ionic liquid using a rheometer or viscometer.[8] A significantly higher viscosity points to organic contamination.

  • Purify the IL: If organic impurities are detected, perform a liquid-liquid extraction with a suitable solvent (e.g., ethyl acetate, if the IL is immiscible) followed by rigorous drying under vacuum to remove the solvent.[9]

Q3: I'm observing inconsistent results and poor reproducibility between different experiments or different batches of the ionic liquid.

A: This issue almost always stems from uncontrolled and varying levels of impurities. The electrochemical behavior of ionic liquids is highly sensitive to their immediate environment, which is dictated by purity.

  • Causality (Batch-to-Batch Variation): The synthesis and purification of ionic liquids can result in different levels of residual water, halides, and organic starting materials in each batch.[9] Using these batches without proper characterization will inevitably lead to inconsistent electrochemical signatures.

Troubleshooting Steps:

  • Establish a Standard Operating Procedure (SOP) for IL Qualification: Before use, every new batch of [EDMIM][EtSO4] must be characterized for, at a minimum:

    • Water content (Karl Fischer titration).

    • Halide content (Ion chromatography or a validated qualitative test).

    • Purity (¹H NMR or HPLC).

  • Maintain a Controlled Environment: All experiments should be conducted in a controlled atmosphere (e.g., an argon- or nitrogen-filled glovebox) to prevent atmospheric contamination during the experiment itself.

  • Document Everything: Keep meticulous records of the purity of each IL batch and correlate it with the observed electrochemical performance. This will help build a predictive understanding of how specific impurity levels affect your results.

Q4: My electrodes are degrading or fouling rapidly during cycling. Can impurities in the [EDMIM][EtSO4] be the cause?

A: Absolutely. Reactive impurities can directly attack the electrode surface or undergo electrochemical reactions that produce passivating or fouling layers.

  • Causality (Reactive Impurities): Acidic or basic impurities can corrode the electrode material. Furthermore, some organic impurities can electropolymerize on the electrode surface at high potentials, creating an insulating film that blocks charge transfer.

  • Causality (Metal Ions): Metal ions, leached from the synthesis reactor or other sources, can be electrochemically deposited (plated) onto the working electrode during cathodic sweeps.[10] This alters the electrode's surface chemistry and catalytic activity, leading to unpredictable behavior.

Troubleshooting Steps:

  • Analyze for Trace Metals: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to screen the ionic liquid for trace metal contaminants.

  • Post-Mortem Electrode Analysis: After the experiment, analyze the electrode surface using techniques like Scanning Electron Microscopy (SEM) for morphological changes and X-ray Photoelectron Spectroscopy (XPS) to identify the elemental composition of any fouling layers.

  • Purify with Activated Carbon: If you suspect colored organic impurities or other contaminants, stirring the IL with activated charcoal followed by filtration can be an effective purification step.[11]

Visualized Workflow: Troubleshooting [EDMIM][EtSO4]

The following diagram outlines a logical workflow for diagnosing and addressing common issues related to impurities in your ionic liquid.

TroubleshootingWorkflow cluster_problems cluster_causes cluster_actions ObservedProblem Observed Problemin Electrochemical Experiment NarrowECW Narrow Electrochemical Window (ECW) LowConductivity Low Ionic Conductivity Irreproducibility Irreproducible Results ElectrodeFouling Electrode Fouling or Degradation PotentialCause Potential Cause Water Water Contamination NarrowECW->Water H₂O Electrolysis Halides Halide Impurities (e.g., Cl⁻) NarrowECW->Halides Anodic Oxidation LowConductivity->Water Disrupts Ion Network Organics Organic Residues (Solvents, Precursors) LowConductivity->Organics Increases Viscosity Irreproducibility->Water Batch Variation Irreproducibility->Halides Batch Variation Irreproducibility->Organics Batch Variation ElectrodeFouling->Organics Electropolymerization Metals Metal Ion Contamination ElectrodeFouling->Metals Plating on Surface SEM_XPS SEM / XPS of Electrode ElectrodeFouling->SEM_XPS Post-Mortem Action Action / Verification KF Karl Fischer Titration Water->KF IC Ion Chromatography (or AgNO₃ Test) Halides->IC NMR_HPLC ¹H NMR / HPLC Organics->NMR_HPLC Viscometry Viscometry Organics->Viscometry ICPMS ICP-MS Analysis Metals->ICPMS

Caption: Troubleshooting workflow for [EDMIM][EtSO4].

Key Experimental Protocols

Protocol 1: General Purification and Drying of [EDMIM][EtSO4]

This protocol aims to remove water, volatile organic compounds, and colored impurities.

  • Initial Preparation: Place the as-received ionic liquid in a round-bottom flask equipped with a magnetic stir bar. The flask should be appropriately sized to allow for vigorous stirring.

  • (Optional) Activated Carbon Treatment: If the IL is colored (yellow to brown), add 1-2% (w/w) of activated charcoal. Stir the mixture vigorously at 50-60°C for 12-24 hours.

  • Filtration: Filter the mixture through a Celite or silica plug using a fritted glass funnel to remove the activated charcoal. A syringe filter (0.45 µm PTFE) can be used for smaller volumes.

  • High-Vacuum Drying: Connect the flask to a high-vacuum line (Schlenk line) with a cold trap (liquid nitrogen or dry ice/acetone).

  • Heating and Stirring: While stirring, heat the flask in an oil bath to 70-80°C.

  • Drying Duration: Maintain these conditions for at least 24-48 hours. The absence of bubbling and a stable, low pressure (<1 mbar) indicates the removal of volatile components.

  • Inert Atmosphere Transfer: Once dry, cool the flask to room temperature under vacuum before transferring the purified ionic liquid into a clean, dry storage vessel inside an inert atmosphere glovebox.

Protocol 2: Measuring the Electrochemical Window via Cyclic Voltammetry (CV)

This protocol determines the stable operating voltage range of the electrolyte.

  • Cell Assembly: Inside a glovebox, assemble a three-electrode electrochemical cell.

    • Working Electrode (WE): Glassy carbon or platinum disk electrode (polished to a mirror finish).

    • Counter Electrode (CE): Platinum wire or mesh with a large surface area.

    • Reference Electrode (RE): A non-aqueous reference electrode like Ag/Ag⁺ or a silver pseudo-reference wire. Note: Calibrate the pseudo-reference against a standard redox couple like Ferrocene/Ferrocenium (Fc/Fc⁺) afterward.

  • Electrolyte Preparation: Add the purified, dry [EDMIM][EtSO4] to the cell.

  • Initial Scan: Set the potentiostat to run a cyclic voltammogram. Start at the open-circuit potential (OCP) and scan towards the negative limit first, then reverse to the positive limit, and finally return to the OCP. A typical scan rate is 50-100 mV/s.

  • Determining the Limits: The electrochemical window is defined by the potentials at which the current begins to rise sharply, indicating the reduction (cathodic limit) and oxidation (anodic limit) of the electrolyte. A current density cutoff (e.g., 0.5 or 1.0 mA/cm²) is typically used to define these limits.

  • Internal Reference: After the measurement, add a small amount of ferrocene to the electrolyte and run another CV to record the potential of the Fc/Fc⁺ redox couple. All potentials should be reported relative to this internal standard for comparability.

The diagram below illustrates how impurities affect the ideal CV curve.

CV_Effects cluster_ideal Pure [EDMIM][EtSO4] cluster_water With Water Impurity cluster_halide With Halide Impurity y_axis Current (µA) y_axis->origin 0 x_axis Potential (V vs. Ag/Ag⁺) origin->x_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 ecw_start ecw_end ecw_start->ecw_end ecw_label Wide ECW (~4.0 V) w1 w2 w1->w2 H₂O Reduction w3 w2->w3 H₂O Reduction w4 w5 w4->w5 H₂O Oxidation w6 w5->w6 H₂O Oxidation h1 h2 h1->h2 Halide Oxidation h3 h2->h3 Halide Oxidation

Sources

Validation & Comparative

A Senior Application Scientist's Guide to CO2 Solubility in Functionalized Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of carbon dioxide (CO2) solubility in various functionalized ionic liquids (ILs). As the imperative to mitigate greenhouse gas emissions intensifies, the scientific community is increasingly turning to ILs as a promising alternative to conventional amine-based solvents for CO2 capture.[1][2] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them highly attractive for this application.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of CO2 capture using these novel materials. We will delve into the mechanisms of CO2 absorption, the influence of cation and anion functionalization, and the experimental methodologies used to quantify solubility, providing a robust framework for the rational design of next-generation CO2 capture solvents.

The Fundamental Choice: Physisorption vs. Chemisorption

The interaction between CO2 and ionic liquids can be broadly categorized into two mechanisms: physisorption and chemisorption. The choice of IL is fundamentally dictated by the desired capture mechanism, which in turn depends on the specific application requirements such as CO2 partial pressure in the gas stream and the energy penalty associated with solvent regeneration.

  • Physisorption: In this process, CO2 dissolves in the IL through weak van der Waals forces and electrostatic interactions.[5] The solubility is governed by Henry's Law, and the process is typically reversible with changes in pressure or temperature. Non-functionalized ILs primarily rely on this mechanism. The interaction is often dominated by the anion, with anions containing fluoroalkyl groups, such as bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻) and methide ([CH(SO2CF3)2]⁻), generally exhibiting higher CO2 solubility.[4][6] The cation's role, while traditionally considered minor, can influence solubility through factors like free volume and dispersion interactions.[7][8]

  • Chemisorption: This mechanism involves the formation of a chemical bond between CO2 and a functional group appended to either the cation or the anion of the IL.[3] This results in significantly higher CO2 absorption capacities, especially at low partial pressures. The most common functional group employed is the amine group (-NH2), which reacts with CO2 to form a carbamate, analogous to the reaction in aqueous amine solutions.[9][10]

The decision to utilize a physically or chemically absorbing IL is a critical one. While chemisorption offers higher capacity, the energy required to break the chemical bond for solvent regeneration is also higher. This trade-off between absorption capacity and regeneration energy is a central theme in the design of functionalized ILs.

The Impact of Functionalization: A Comparative Analysis

The true power of ionic liquids lies in their "task-specific" design, where functional groups are incorporated to enhance a particular property, in this case, CO2 solubility.[1][3] This can be achieved by modifying the cation, the anion, or both.

Cation-Functionalized Ionic Liquids

The most extensively studied class of cation-functionalized ILs for CO2 capture are those bearing amine functionalities.[10] The amine group can be a primary, secondary, or tertiary amine, each exhibiting different reactivity with CO2.

  • Primary and Secondary Amines: These react with CO2 in a 2:1 stoichiometry to form a carbamate.[9][10] For instance, 1-propylamine-3-butyl imidazolium tetrafluoroborate ([apbim][BF4]) was one of the first examples demonstrating this chemical absorption, capturing 0.5 moles of CO2 per mole of IL.[10]

  • Tertiary Amines: Under anhydrous conditions, tertiary amines are generally considered unreactive towards CO2.[10] However, their reactivity can be enhanced in the presence of a co-catalyst or by incorporating other functionalities.[10]

The primary advantage of tethering the amine group to the cation is the potential for high CO2 loading. However, the increased viscosity of these functionalized ILs can be a significant drawback, impacting mass transfer rates.[11]

Anion-Functionalized Ionic Liquids

Functionalizing the anion offers an alternative and often advantageous approach. The anion is generally considered to have a more significant influence on CO2 solubility than the cation in non-functionalized ILs.[7][12] This principle extends to functionalized systems.

Common anionic functional groups include:

  • Amino Acid Anions: Ionic liquids with amino acid-based anions, such as those derived from glycine or arginine, can exhibit high CO2 absorption capacities through chemical reaction.

  • Aprotic Heterocyclic Anions: Anions like imidazolate and pyrazolate can react with CO2 in a 1:1 stoichiometry, offering high theoretical absorption capacities.

Anion-functionalized ILs often exhibit lower viscosities compared to their cation-functionalized counterparts, which is a significant advantage for industrial applications.

Dual-Functionalized Ionic Liquids

To maximize CO2 capture capacity, researchers have explored dual-functionalized ILs, where both the cation and the anion contain CO2-reactive groups.[2][3] For example, an IL with an amine-functionalized cation and an amino acid-based anion can potentially achieve CO2 loadings approaching or even exceeding 1 mole of CO2 per mole of IL.[2] While promising, the synthesis of these ILs can be more complex and costly.

Quantitative Comparison of CO2 Solubility

The following table summarizes the CO2 solubility in a selection of functionalized and non-functionalized ionic liquids. It is important to note that experimental conditions (temperature and pressure) significantly influence CO2 solubility, and direct comparisons should be made with caution.

Ionic Liquid (IL)CationAnionFunctional GroupCO2 Solubility (mol CO2 / mol IL)Temperature (°C)Pressure (bar)Reference
[bmim][Tf2N]1-butyl-3-methylimidazoliumbis(trifluoromethylsulfonyl)imideNone (Physisorption)~0.2 - 0.425 - 401 - 10[4]
[bmim][Ac]1-butyl-3-methylimidazoliumAcetateNone (Physisorption)~0.3 - 0.525 - 401 - 10[12]
[apbim][BF4]1-propylamine-3-butylimidazoliumTetrafluoroboratePrimary Amine (Cation)~0.522~1[10]
Amine-functionalized ILVariesVariesPrimary/Secondary Amineup to 0.45301.6[9]
Dual amino-functionalized phosphonium ILPhosphonium-basedVariesDual Amine~1.0Not specifiedNot specified[2]

Note: This table provides a representative sample. The CO2 solubility can vary significantly based on the specific structure of the cation and anion, as well as the experimental conditions.

Experimental Determination of CO2 Solubility

Accurate and reliable measurement of CO2 solubility in ionic liquids is crucial for process design and solvent screening. Several experimental techniques are commonly employed.[13]

Gravimetric Method

This is one of the most straightforward and precise methods.[13]

Principle: A microbalance is used to measure the mass increase of the ionic liquid sample as it absorbs CO2 at a constant temperature and pressure.

Experimental Workflow:

Caption: Gravimetric method for CO2 solubility measurement.

Pressure Drop Method

This method is a cost-effective alternative to the gravimetric method.[13][14]

Principle: A known amount of CO2 is introduced into a sealed vessel of known volume containing the ionic liquid. As the IL absorbs CO2, the pressure in the vessel decreases. The amount of absorbed CO2 is calculated from the pressure change using an equation of state.

Experimental Workflow:

Caption: Pressure drop method for CO2 solubility determination.

Transient Thin-Liquid-Film Method

This technique allows for the simultaneous determination of both solubility (Henry's law constant) and diffusivity.[15][16]

Principle: CO2 is introduced into a chamber containing a thin film of the ionic liquid. The decay in pressure over time is monitored and fitted to a one-dimensional diffusion model to determine both the solubility and the diffusion coefficient.[15]

Causality Behind Experimental Choices and Self-Validating Protocols

The choice of experimental method often depends on the specific research question and available resources.

  • For high-throughput screening of a large number of ILs , the pressure drop method is often preferred due to its relative simplicity and lower cost.

  • For obtaining highly accurate thermodynamic data , the gravimetric method is the gold standard.

  • When mass transfer properties are also of interest , the transient thin-liquid-film method provides valuable data on both solubility and diffusivity.

Self-Validating System: To ensure the trustworthiness of the experimental data, it is crucial to incorporate a self-validating system. This involves:

  • Calibration: Regularly calibrating pressure transducers, temperature probes, and the microbalance with certified standards.

  • Validation with a Reference System: Before measuring the solubility in a new IL, the experimental setup and procedure should be validated using an IL with well-established CO2 solubility data, such as [bmim][Tf2N]. The obtained results should be within a small margin of error of the literature values.

  • Reproducibility: Each measurement should be repeated multiple times to ensure the reproducibility of the results.

The Mechanism of Amine-Functionalized ILs: A Deeper Look

The reaction between an amine-functionalized IL and CO2 is a key example of chemisorption. The following diagram illustrates the generally accepted mechanism for a primary amine.

AmineCO2Reaction cluster_explanation Stoichiometry: 2 moles of amine react with 1 mole of CO2 2_Amine_IL 2 R-NH2 (on IL) CO2 CO2 Carbamate R-NH-COO- 2_Amine_IL->Carbamate 1st Amine reacts with CO2 CO2->Carbamate Ammonium R-NH3+

Caption: Reaction mechanism of CO2 with a primary amine-functionalized IL.

This 2:1 stoichiometry limits the theoretical maximum absorption capacity to 0.5 mol of CO2 per mole of amine.[9][10] However, some dual-functionalized systems have been reported to exceed this, suggesting more complex reaction mechanisms may be at play.[2]

Future Directions and Concluding Remarks

The field of functionalized ionic liquids for CO2 capture is rapidly evolving.[3] Key areas of future research include:

  • Reducing Viscosity: High viscosity remains a major hurdle for the industrial application of many functionalized ILs.[11] Strategies such as the use of co-solvents or the design of less viscous IL structures are being actively explored.[11]

  • Lowering Regeneration Energy: While chemisorption enhances CO2 capacity, the energy required for regeneration needs to be minimized to make the process economically viable.

  • Long-term Stability and Recyclability: Ensuring the long-term chemical and thermal stability of functionalized ILs over multiple absorption-desorption cycles is crucial for their practical implementation.[2][9]

  • Cost Reduction: The high cost of some ionic liquids is a significant barrier to their large-scale deployment. Research into more cost-effective synthesis routes is essential.

References

  • Sharma, P., et al. (2012). Solubility of carbon dioxide in amine-functionalized ionic liquids: Role of the anions.
  • ResearchGate. (n.d.). Exploring the Effect of Different Anions and Cations on the Solubility of CO2 in Nitrile Imidazolium-Based Ionic Liquids with Sulfonated-Based Anions. Available at:[Link]

  • Frontiers. (n.d.). Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. Available at:[Link]

  • ResearchGate. (n.d.). A summary of different kinds of functionalized ILs for CO2 capture. Available at:[Link]

  • ACS Publications. (n.d.). Experimental Measurement of the Solubility and Diffusivity of CO2 in Room-Temperature Ionic Liquids Using a Transient Thin-Liquid-Film Method. Available at:[Link]

  • MDPI. (n.d.). Tuning Functionalized Ionic Liquids for CO2 Capture. Available at:[Link]

  • National Center for Biotechnology Information. (n.d.). CO2 Solubility in Aqueous Solutions of Amine–Ionic Liquid Blends: Experimental Data for Mixtures with AMP and MAPA and Modeling with the Modified Kent–Eisenberg Model. Available at:[Link]

  • RSC Publishing. (n.d.). Alkylimidazolium-based ionic liquids with tailored anions and cations for CO2 capture. Available at:[Link]

  • ACS Publications. (2012). State-of-the-Art of CO2 Capture with Ionic Liquids. Available at:[Link]

  • Hindawi. (n.d.). CO2 Capture in Ionic Liquids: A Review of Solubilities and Experimental Methods. Available at:[Link]

  • ACS Publications. (n.d.). Advances in Ionic Liquid Technologies for CO2 Capture and Conversion: A Comprehensive Review. Available at:[Link]

  • National Center for Biotechnology Information. (n.d.). Tuning Functionalized Ionic Liquids for CO2 Capture. Available at:[Link]

  • Asian Journal of Chemistry. (n.d.). Progress and Development of Capture for CO2 by Ionic Liquids. Available at:[Link]

  • ResearchGate. (n.d.). Effects of various anions and cations in ionic liquids on CO2 capture. Available at:[Link]

  • ResearchGate. (n.d.). Solubility of carbon dioxide in amine-functionalized ionic liquids: Role of the anions. Available at:[Link]

  • National Center for Biotechnology Information. (n.d.). Significant Cation Effects in Carbon Dioxide–Ionic Liquid Systems. Available at:[Link]

  • MDPI. (n.d.). Using Ionic Liquids to Improve CO2 Capture. Available at:[Link]

  • ResearchGate. (n.d.). Experimental Measurement of the Solubility and Diffusivity of CO2 in Room-Temperature Ionic Liquids Using a Transient Thin-Liquid-Film Method. Available at:[Link]

  • Royal Society of Chemistry. (n.d.). CO2 Capture and Separation Using Ionic Liquids. Available at:[Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to upholding the highest standards of laboratory safety and environmental stewardship, the proper disposal of chemical reagents is a critical, non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate (CAS 516474-08-1), a member of the ionic liquid family. While often touted as "green" solvents, it is imperative to recognize that ionic liquids can possess their own unique set of hazards and environmental considerations that demand a rigorous and informed approach to their disposal.[1][2][3] This document synthesizes information from safety data sheets of closely related compounds, general principles of hazardous waste management, and the current scientific understanding of the environmental fate of ionic liquids to provide a comprehensive and trustworthy disposal framework.

Understanding the Compound: Why Specialized Disposal is Crucial

1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is an ionic liquid, a salt that is liquid at or near room temperature.[4] Its unique properties, such as low vapor pressure and high thermal stability, make it a valuable tool in various chemical applications.[5] However, these same properties, particularly their stability, can lead to persistence in the environment.[1] Studies on related imidazolium-based ionic liquids have indicated potential for toxicity to aquatic organisms and limited biodegradability.[3][6] Therefore, indiscriminate disposal, such as release into drains, is unacceptable and can lead to long-term environmental contamination.[7][8]

The primary hazards associated with 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate and similar ionic liquids include:

  • Skin and eye irritation: Direct contact can cause irritation.[9][10]

  • Respiratory irritation: Inhalation of aerosols or mists may cause respiratory irritation.[9][10]

  • Environmental toxicity: While specific data for this compound is limited, the imidazolium cation in related ionic liquids has been shown to be toxic to aquatic life.[2][6]

The following table summarizes the key hazard information for a closely related compound, 1-Ethyl-3-methylimidazolium ethyl sulfate, which should be considered as a conservative proxy for handling and disposal decisions.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin IrritationCauses skin irritation.[9][10]Exclamation MarkP264, P280, P302+P352, P332+P313, P362
Eye IrritationCauses serious eye irritation.[9][10]Exclamation MarkP264, P280, P305+P351+P338, P337+P313
Respiratory IrritationMay cause respiratory irritation.[9][10]Exclamation MarkP261, P271, P304+P340, P312

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate waste. This workflow is designed to ensure that all waste streams are correctly identified, segregated, and managed in accordance with institutional and regulatory requirements.

DisposalWorkflow Disposal Decision Workflow for 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate A Waste Generation (Pure compound, contaminated materials, aqueous solutions) B Is the waste contaminated with other hazardous materials? A->B C Segregate and label as 'Hazardous Waste: 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate' B->C No D Consult SDS of all contaminants. Follow the most stringent disposal protocol. B->D Yes E Small Quantities (<100g) Pure or minimally contaminated C->E F Large Quantities (>100g) or heavily contaminated C->F G Absorb liquid with inert material (e.g., vermiculite, sand). E->G H Place in a sealed, labeled, and compatible container. F->H G->H I Store in a designated hazardous waste accumulation area. H->I J Arrange for pickup by a licensed hazardous waste disposal company. I->J K Can the waste be treated in-house (if permitted and equipped)? I->K K->J No L Follow approved in-house treatment protocol. K->L Yes M Dispose of treated waste as per institutional guidelines. L->M

Caption: Disposal decision workflow for 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe handling and disposal of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate.

Part 1: Personal Protective Equipment (PPE) and Spill Management

Expertise & Experience: Before handling any waste, ensuring personal safety is paramount. The choice of PPE is dictated by the known hazards of the chemical.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[7]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[9]

  • Spill Management: In case of a spill, ensure adequate ventilation.[9] Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[7][9] Place the absorbed material into a suitable, sealed container for disposal.[7][8][9] Do not allow the product to enter drains.[7][8][11]

Part 2: Waste Segregation and Collection

Trustworthiness: Proper segregation is the foundation of a safe and compliant waste management program. Cross-contamination can lead to dangerous reactions and complicates disposal.

  • Waste Identification: All waste containing 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate must be treated as hazardous waste.

  • Dedicated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for the collection of this waste. The container should be kept tightly closed when not in use.[7][9][11]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-Ethyl-2,3-dimethylimidazolium ethyl sulfate".

  • Avoid Mixing: Do not mix this waste with other waste streams, especially strong oxidizing agents, unless it is part of a validated and approved institutional procedure.[9]

Part 3: Final Disposal

Authoritative Grounding: The final disposal method must comply with local, state, and federal regulations. The following are generally accepted practices for chemical waste of this nature.

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary authority on disposal procedures. Always follow their specific guidelines.

  • Licensed Disposal Company: The most common and recommended disposal route is to offer the waste to a licensed disposal company.[11] This ensures that the chemical is managed and disposed of in an environmentally responsible and compliant manner.

  • Incineration: For surplus and non-recyclable solutions, a common disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[11] This high-temperature destruction is effective for many organic compounds.

  • Landfill: Direct landfilling of untreated ionic liquids is not a recommended or environmentally sound practice due to their solubility in water and potential for leaching into the environment.[3]

Important Note on "Empty" Containers: Containers that held 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines for non-hazardous waste, or as advised by your EHS department.

Conclusion: A Commitment to Safety and Sustainability

The responsible management of chemical waste is a shared responsibility that extends from the individual researcher to the institution as a whole. By adhering to these detailed disposal procedures for 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, you are not only ensuring a safe laboratory environment but also contributing to the protection of our broader ecosystem. As our understanding of the environmental impact of novel chemistries like ionic liquids evolves, so too must our commitment to their diligent and conscientious stewardship.

References

  • Safety Data Sheet for 1-Ethyl-3-methylimidazolium ethyl sulfate. (2025). Thermo Fisher Scientific.
  • Safety Data Sheet. (2020). Hampton Research.
  • Safety Data Sheet. (2016). Iolitec.
  • Safety Data Sheet: 1-Ethyl-3-methylimidazolium ethylsulfate. (2023). proionic.
  • Emerging impacts of ionic liquids on eco-environmental safety and human health. (2021). Chemical Society Reviews. [Link]

  • Ionic Liquids: New Emerging Pollutants, Similarities with Perfluorinated Alkyl Substances (PFASs). (2019). Environmental Science & Technology. [Link]

  • Toxicity and biodegradability of imidazolium ionic liquids. (2008). PubMed. [Link]

  • Disposal Guidance. U.S. Environmental Protection Agency. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]

  • Toxicity and biodegradability of imidazolium ionic liquids. ResearchGate. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Ionic Liquids Toxicity—Benefits and Threats. (2019). PMC - PubMed Central. [Link]

  • Toxicity studies of select ionic liquids...administered in drinking water to Sprague Dawley rats and B6C3F1/N mice. (2020). PubMed. [Link]

  • Study of the Plasticization Effect of 1-Ethyl-3-methylimidazolium Acetate in TPS/PVA Biodegradable Blends Produced by Melt-Mixing. (2023). MDPI. [Link]

  • Microwave Extraction of REEs From Coal Tailings. (2026). Discovery Alert. [No valid URL provided in search results]
  • ECHA CHEM. European Chemicals Agency. [Link]

  • The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects.
  • ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF IONIC LIQUIDS IN GREEN SOLVENT SYSTEMS. ResearchGate. [Link]

  • Ethyl Glucuronide and Ethyl Sulfate Concentrations Following Use of Ethanol Containing Hand Sanitizer. ResearchGate. [Link]

  • Disinfectant. Wikipedia. [Link]

  • 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate, ≥94.5% (HPLC). Ottokemi. [Link]

  • Ionic Liquids as Environmental Pollutants—Analysis of the Effect of Tetrabutylammonium Chloride on the Growth and Development of Wheat and Cucumber. (2023). MDPI. [Link]

  • How to Safely Dispose of E-Cigarettes: Information for Schools and Small Businesses. (2025). U.S. Environmental Protection Agency. [Link]

  • 1,3-Diethylimidazolium ethyl sulfate, >98%. RoCo Global. [Link]

  • Further investigation of the biodegradability of imidazolium ionic liquids. ResearchGate. [Link]

  • Search for chemicals. European Chemicals Agency. [Link]

  • Fate, behavior and effects of surfactants and their degradation products in the environment.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.